molecular formula C10H20N2O3 B1397058 tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate CAS No. 859854-68-5

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Cat. No.: B1397058
CAS No.: 859854-68-5
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNVCLBHFFYFH-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729238
Record name tert-Butyl [(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859854-68-5
Record name tert-Butyl [(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Introduction

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a valuable chiral building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with a specific trans-stereochemical arrangement of hydroxyl and carbamate functional groups, makes it a critical intermediate for synthesizing complex, biologically active molecules. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization of the 3-amino group, providing synthetic versatility. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The precise identity and stereochemistry of this molecule are fundamental to its application. The (3S,4S) configuration defines the spatial relationship between the two stereocenters on the piperidine ring.

Key Identifiers:

  • IUPAC Name: tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate[1]

  • CAS Number: 724788-22-1[1][2][3]

  • Molecular Formula: C₁₀H₂₀N₂O₃[1][2][3]

  • Molecular Weight: 216.28 g/mol [1][2]

Structural Analysis: The molecule features a piperidine ring with two substituents at the C3 and C4 positions. The amine at C3 is protected as a tert-butyl carbamate (Boc group), and a hydroxyl group is present at C4. The (3S,4S) designation indicates a trans relationship between these two groups, which is a critical feature for its use in stereospecific synthesis.

Caption: 2D structure of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. While extensive experimental data is not always published, reliable computed values provide excellent guidance.

PropertyValueSource
Physical State White to off-white solid/powder[4]
Melting Point 102.0 to 106.0 °C (for a related isomer)[4]
Boiling Point 363.4 ± 42.0 °C (Predicted)[5]
Molecular Weight 216.28 g/mol [1]
Topological Polar Surface Area (TPSA) 70.6 Ų[1]
XLogP3 (Lipophilicity) 0.1[1]
pKa 11.88 ± 0.40 (Predicted)[5]
Solubility Soluble in methanol, chloroform, and dichloromethane. Sparingly soluble in water.Inferred from properties
Storage Conditions 2-8°C, sealed in a dry, dark place under an inert atmosphere.[3][4]

The low XLogP3 value indicates moderate polarity, consistent with the presence of hydroxyl and carbamate groups, which influences its solubility and chromatographic behavior. The TPSA is also indicative of a molecule that may have moderate cell permeability characteristics, a relevant factor in drug design.

Synthesis and Purification

The synthesis of optically pure (3S,4S)-4-amino-3-hydroxypiperidine derivatives is a non-trivial process that requires stereocontrolled steps. A common conceptual approach involves the stereoselective reduction of a protected aminoketone precursor.

General Synthetic Workflow:

A plausible synthetic route starts from a suitable N-protected piperidone derivative. The key steps are the introduction of the amino and hydroxyl groups with the correct stereochemistry, followed by Boc protection.

Caption: A conceptual workflow for the synthesis of the target compound.

Representative Experimental Protocol (Conceptual):

  • Stereoselective Amination: An N-protected 4-piperidone is subjected to an asymmetric amination reaction to install the amino group at the C3 position with the desired (S) configuration. This is a critical step that establishes the first stereocenter.

  • Stereoselective Reduction: The resulting 3-amino-4-ketopiperidine intermediate is then reduced. The choice of reducing agent (e.g., sodium borohydride) and reaction conditions is crucial to direct the stereochemical outcome, yielding the (3S,4S) trans diol-amine configuration. The existing C3 stereocenter guides the incoming hydride to the opposite face.

  • Boc Protection: The primary amine of the resulting (3S,4S)-diamino alcohol is selectively protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane or methanol.[6]

  • Purification: The final product is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Purity is then assessed by HPLC and NMR.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of the compound.

TechniqueExpected Characteristics
¹H NMR - Boc Group: A characteristic singlet at ~1.4 ppm (9H).- Piperidine Ring Protons: Complex multiplets between ~2.5-4.0 ppm.- CH-OH & CH-NH: Protons at C3 and C4 will appear as distinct multiplets, with coupling constants indicative of their trans-diaxial or diequatorial relationship.- NH & OH Protons: Broad singlets, exchangeable with D₂O.
¹³C NMR - Boc Carbonyl: Signal around 155 ppm.- Boc t-butyl carbons: Signals around 80 ppm (quaternary) and 28 ppm (methyls).- Piperidine Carbons: Signals in the range of 40-70 ppm, with C3 and C4 carbons (bearing heteroatoms) appearing further downfield.
Mass Spec (MS) ESI+: Expected [M+H]⁺ ion at m/z 217.15.
IR Spectroscopy - O-H Stretch: Broad peak around 3400 cm⁻¹.- N-H Stretch (carbamate): Peak around 3300 cm⁻¹.- C-H Stretch: Peaks around 2850-2980 cm⁻¹.- C=O Stretch (carbamate): Strong peak around 1680-1700 cm⁻¹.

This suite of techniques provides a self-validating system. NMR confirms the carbon-hydrogen framework and stereochemistry, MS confirms the molecular weight, and IR confirms the presence of key functional groups.

Reactivity and Chemical Behavior

The utility of this compound stems from the distinct reactivity of its functional groups.

  • Boc-Protected Amine: The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane). This selective deprotection unmasks the C3 amine for subsequent reactions like amide bond formation or reductive amination.

  • Secondary Hydroxyl Group: The C4 hydroxyl group can be oxidized to a ketone, acylated to form esters, or converted into a leaving group for nucleophilic substitution, allowing for diverse synthetic transformations.

  • Piperidine Ring Nitrogen: The secondary amine within the piperidine ring can undergo N-alkylation, N-arylation, or acylation, providing another handle for molecular elaboration, assuming the C3 amine remains protected.

Stability: The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place under an inert atmosphere to prevent potential degradation.[3] It is sensitive to strong acids due to the lability of the Boc group.

Applications in Research and Drug Development

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its rigid, stereodefined structure is incorporated into larger molecules to control their three-dimensional shape and interaction with biological targets.

Key Application Areas:

  • Scaffold for Bioactive Molecules: The 3-amino-4-hydroxypiperidine core is a privileged scaffold found in numerous enzyme inhibitors and receptor modulators.

  • Synthesis of Pharmaceutical Agents: It serves as a key building block for complex drug candidates. For instance, related structures are crucial intermediates in the synthesis of anticoagulants like Edoxaban, which is a direct factor Xa inhibitor.[7] The specific stereochemistry is often essential for potent and selective biological activity.

G cluster_0 Synthetic Utility BuildingBlock tert-butyl N-[(3S,4S)-4- hydroxypiperidin-3-yl]carbamate Deprotection Acidic Deprotection (e.g., TFA) BuildingBlock->Deprotection Oxidation Oxidation of -OH (e.g., Swern, DMP) BuildingBlock->Oxidation Alkylation N-Alkylation of Piperidine Ring BuildingBlock->Alkylation FreeAmine Free 3-Amine Deprotection->FreeAmine Ketone 4-Ketone Oxidation->Ketone TertiaryAmine N-Substituted Piperidine Alkylation->TertiaryAmine API Complex API Synthesis (e.g., Enzyme Inhibitors) FreeAmine->API Amide Coupling Ketone->API Further Modification TertiaryAmine->API Scaffold Modification

Caption: Reaction pathways illustrating the synthetic utility of the title compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Hazards: While a specific, comprehensive toxicology report is not available, similar compounds may cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[8][9]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[8]

This compound is intended for professional research and manufacturing use only and not for medical or consumer applications.[2]

Conclusion

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a synthetically versatile and highly valuable chiral building block. Its well-defined stereochemistry and orthogonally protected functional groups provide chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, from its physicochemical characteristics to its reactivity and handling requirements, is essential for its effective and safe utilization in the advancement of chemical synthesis and drug discovery.

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • tert-butyl N-[(3S, 4S)-3-hydroxypiperidin-4-yl]carbamate, min 97%, 10 grams. Aladdin Scientific. [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. Lead Sciences. [Link]

  • 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

  • Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic strategies for obtaining tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The inherent stereochemical complexity of this molecule, possessing two adjacent chiral centers, demands a nuanced and strategic approach to its synthesis. This document will explore various methodologies, delving into the rationale behind experimental choices and providing a framework for researchers and professionals in the field.

Introduction: The Significance of a Chiral Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] The specific stereoisomer, tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, presents a synthetically challenging yet highly valuable scaffold. The defined syn relationship between the hydroxyl and carbamate groups on the piperidine ring is crucial for its application as a key building block in the development of novel therapeutics. Its structural features allow for precise three-dimensional orientation of functional groups, which is paramount for molecular recognition and interaction with biological targets.

Key Synthetic Strategies: A Multi-faceted Approach

The synthesis of this stereochemically defined piperidine derivative can be approached through several strategic pathways. The choice of a particular route will often depend on factors such as the availability of starting materials, scalability, and the desired level of enantiopurity. This guide will focus on three principal strategies:

  • Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules as starting materials.

  • Diastereoselective Synthesis from Achiral Precursors: Building the chiral centers with high stereocontrol from simple, non-chiral starting materials.

  • Enzymatic and Chemo-enzymatic Methods: Employing biocatalysts to achieve high stereoselectivity.

Chiral Pool Synthesis: A Path from Nature's Building Blocks

The synthesis of complex chiral molecules from readily available, enantiopure natural products is a cornerstone of modern organic synthesis. For the preparation of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, a viable and frequently employed strategy begins with a chiral starting material that already contains one or more of the desired stereocenters.

A notable example of this approach involves the use of (S)-pyroglutaminol. This starting material provides a robust foundation for establishing the desired stereochemistry. A synthesis of the closely related (3S,4S)-1-Benzyl-4-N-Benzylamino-3-hydroxypiperidine has been successfully achieved from (S)-pyroglutaminol, demonstrating the feasibility of this strategy.[2] The general workflow for such a synthesis is outlined below.

start (S)-Pyroglutaminol step1 Protection & Ring Opening start->step1 step2 Functional Group Interconversion step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Stereoselective Reduction step3->step4 step5 Boc Protection step4->step5 final Target Molecule step5->final

Figure 1: General workflow for chiral pool synthesis.
Causality Behind Experimental Choices:
  • Choice of Starting Material: (S)-pyroglutaminol is selected due to its rigid bicyclic structure, which allows for high stereocontrol in subsequent transformations. The existing stereocenter serves as a template for the introduction of new chiral centers.

  • Protecting Group Strategy: The choice of protecting groups for the amine and hydroxyl functionalities is critical to prevent unwanted side reactions and to direct the stereochemical outcome of key steps. The tert-butyloxycarbonyl (Boc) group is ideal for the final product due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.

  • Stereochemical Control: The key to this approach lies in the diastereoselective transformations that build the piperidine ring and introduce the hydroxyl group. The stereochemistry of the starting material dictates the facial selectivity of reagents, leading to the desired (3S,4S) configuration.

Diastereoselective Synthesis from Achiral Precursors: Building Complexity with Precision

An alternative and powerful strategy involves the construction of the chiral piperidine scaffold from simple, achiral starting materials, such as substituted pyridines. This approach relies on highly diastereoselective reactions to set the two adjacent stereocenters.

A common starting point for this strategy is a suitably functionalized pyridine derivative. The synthesis of racemic tert-butyl piperidine-3-ylcarbamate can be achieved through the reduction of tert-butyl pyridine-3-ylcarbamate.[3] Subsequent diastereoselective functionalization at the 4-position can then be pursued.

start 3-Aminopyridine step1 Boc Protection start->step1 step2 Hydrogenation step1->step2 step3 Diastereoselective Hydroxylation step2->step3 step4 Resolution of Diastereomers step3->step4 final Target Molecule step4->final

Figure 2: General workflow for diastereoselective synthesis.
Protocol: Synthesis of Racemic tert-Butyl piperidin-3-ylcarbamate

A representative protocol for the initial hydrogenation step is as follows:

  • Reaction Setup: In a suitable pressure reactor, dissolve tert-butyl pyridine-3-ylcarbamate in acetic acid.

  • Catalyst Addition: Add 5% palladium on carbon catalyst to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., 0.6 MPa) at an elevated temperature (e.g., 65°C) for a specified period (e.g., 12 hours).[3]

  • Workup: After the reaction is complete, filter off the catalyst. The filtrate is then carefully neutralized with a base, such as sodium hydroxide, to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried to yield racemic tert-butyl piperidine-3-ylcarbamate.[3]

Table 1: Representative Reaction Parameters for Hydrogenation

ParameterValueReference
Substratetert-butyl pyridine-3-ylcarbamate[3]
SolventAcetic Acid[3]
Catalyst5% Palladium on Carbon[3]
Hydrogen Pressure0.6 MPa[3]
Temperature65°C[3]
Reaction Time12 hours[3]
Controlling Diastereoselectivity:

The subsequent introduction of the hydroxyl group at the 4-position must proceed with high diastereoselectivity to favor the desired syn relationship. This can be achieved through various methods, including substrate-directed hydroxylations or the use of chiral auxiliaries. The separation of the resulting diastereomers may be necessary to obtain the pure (3S,4S) isomer.

Enzymatic and Chemo-enzymatic Methods: The Power of Biocatalysis

Biocatalysis offers an elegant and highly efficient means of achieving exceptional levels of stereoselectivity in organic synthesis. For the synthesis of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, enzymes can be employed for either the kinetic resolution of a racemic intermediate or the asymmetric reduction of a prochiral precursor.

A recent study highlighted the use of carbonyl reductases for the enzymatic synthesis of all four stereoisomers of 3-substituted-4-hydroxypiperidines, demonstrating the power of this approach.[1] This methodology involves the stereoselective reduction of a ketone precursor, which directly establishes the two chiral centers.

start Prochiral Ketone Precursor step1 Enzymatic Reduction (Carbonyl Reductase) start->step1 step2 Purification step1->step2 final Target Molecule step2->final

Figure 3: General workflow for enzymatic synthesis.
Rationale for Biocatalytic Approach:
  • High Enantio- and Diastereoselectivity: Enzymes operate in a highly specific chiral environment, leading to the formation of a single stereoisomer with exceptional purity.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which is environmentally benign and avoids the use of harsh reagents.

  • Process Efficiency: The high selectivity of enzymes can simplify purification processes and increase overall yields.

The synthesis of the (S)-enantiomer of 1-Boc-3-hydroxypiperidine has also been successfully achieved using ketoreductase enzymes, further underscoring the utility of this class of biocatalysts in preparing chiral piperidine derivatives.[4]

Conclusion and Future Perspectives

The synthesis of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a challenging yet achievable goal in synthetic organic chemistry. The choice of synthetic strategy will be dictated by the specific requirements of the research or development program. Chiral pool synthesis offers a reliable route from well-defined starting materials, while diastereoselective synthesis from achiral precursors provides a more convergent approach. The emergence of enzymatic and chemo-enzymatic methods presents a highly attractive avenue for achieving exceptional stereocontrol under mild and sustainable conditions.

Future advancements in this field will likely focus on the development of novel catalytic systems with even greater efficiency and selectivity, as well as the exploration of new and more convergent synthetic routes. The continued demand for enantiopure building blocks in drug discovery will undoubtedly fuel further innovation in the synthesis of complex chiral molecules like tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate.

References

  • Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Enantioselective synthesis of (S)
  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • tert-butyl N-[(3S, 4S)-3-hydroxypiperidin-4-yl]carbamate, min 97%, 10 grams. Aladdin Scientific.
  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction.
  • Preparation method of (S) -N-BOC-3-hydroxy piperidine.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine.
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cycliz
  • Piperidine Synthesis.
  • Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Royal Society of Chemistry.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry.
  • Facile synthesis of 3-amino substituted piperidines
  • Synthesis of the chiral 3‐substituted and 3,4‐disubstituted 1,2‐oxazetidines.
  • Catalytic Enantioselective Synthesis of 3-Piperidines
  • Diastereoselective Synthesis of the (3R,5R)- -Hydroxypiperazic Acid.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
  • tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)
  • Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
  • (R)-3-amino piperidine hydrochloride preparation method.
  • Diastereoselective Synthesis of the Hydroxyethylene Dipeptide Isoster of Leu‐Val. Sci-Hub.
  • Preparation of Piperidines, Part 3: Substituted
  • tert-Butyl N-[(3R,4S)
  • tert-Butyl N-[(3S,4R)

Sources

A Technical Guide to the Role of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate as a Chiral Intermediate in Janus Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide elucidates the functional significance of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, a critical chiral building block in modern medicinal chemistry. Contrary to having a direct pharmacological mechanism of action, this molecule's importance lies in its role as a pivotal intermediate in the synthesis of potent and selective therapeutic agents.[1][2] We will focus on its application in the synthesis of Tofacitinib, a prominent Janus kinase (JAK) inhibitor, to illustrate the core principles of its utility.[3][4] This guide will dissect the mechanism of action of the final active pharmaceutical ingredient (API), Tofacitinib, detailing its interaction with the JAK-STAT signaling pathway and the experimental methodologies used to validate its function. The narrative will emphasize the causal link between the specific stereochemistry of the piperidine intermediate and the therapeutic efficacy of the resulting drug.

Introduction: The Strategic Importance of Chiral Intermediates

In drug development, the three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a cornerstone of modern pharmaceutical manufacturing.

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate (PubChem CID: 58395893) is a prime example of a high-value chiral intermediate.[5] Its structure incorporates a piperidine ring, a common scaffold in medicinal chemistry, decorated with hydroxyl and protected amine groups at specific stereocenters ((3S,4S)). The tert-butyloxycarbonyl (Boc) group serves as a protecting group, preventing the amine from reacting prematurely during synthesis, while the defined stereochemistry is crucial for the precise docking of the final drug molecule into its biological target. This guide will use the synthesis and mechanism of Tofacitinib, an FDA-approved treatment for autoimmune diseases like rheumatoid arthritis and ulcerative colitis, as a case study to explore the functional relevance of this intermediate.[3][4][6]

The Target: Janus Kinase (JAK) and the JAK-STAT Signaling Pathway

To understand the role of our intermediate, we must first understand the biological target of the final drug. Tofacitinib functions by inhibiting members of the Janus kinase (JAK) family.[7][8][9]

2.1. Overview of the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical communication route that translates extracellular signals from cytokines and growth factors into changes in gene expression within the cell nucleus.[10][11][12][13] This pathway is integral to numerous cellular processes, including immunity, cell proliferation, and inflammation.[10][11][12] Dysregulation of the JAK-STAT pathway is a known driver of various autoimmune disorders and cancers.[11][12][14]

The key components of this pathway are:

  • Receptors: Cell-surface receptors that bind to specific cytokines (e.g., interleukins, interferons).

  • Janus Kinases (JAKs): A family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with the intracellular domains of these receptors.[10]

  • Signal Transducer and Activator of Transcription (STATs): A family of transcription factors that remain latent in the cytoplasm until activated.[15]

2.2. Mechanism of Signal Transduction

The signaling cascade proceeds as follows:

  • Cytokine Binding: A cytokine binds to its specific receptor, causing the receptor units to dimerize (come together).

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[14]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for STAT proteins.[14][15] Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, form dimers (homo- or heterodimers), and translocate into the cell nucleus.[14][15]

  • Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in the inflammatory response.[10][15]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition Transcription Gene Transcription (Pro-inflammatory Mediators) DNA->Transcription 6. Transcription

Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of Tofacitinib.

Mechanism of Action: Tofacitinib as a JAK Inhibitor

Tofacitinib exerts its therapeutic effect by directly interfering with the JAK-STAT pathway. It is classified as a JAK inhibitor, or "Jakinib."

3.1. Molecular Mechanism of Inhibition

Tofacitinib functions as an ATP-competitive inhibitor. The JAK enzymes require adenosine triphosphate (ATP) as a substrate to perform their phosphorylation function. Tofacitinib is designed to bind to the ATP-binding site within the kinase domain (JH1) of JAKs, primarily targeting JAK1 and JAK3 with lesser activity against JAK2.[7][16][17]

By occupying this site, Tofacitinib prevents ATP from binding, thereby blocking the autophosphorylation of JAKs and their subsequent phosphorylation of STAT proteins.[16][18] This action effectively halts the signaling cascade before it can reach the nucleus. The result is a significant reduction in the transcription of pro-inflammatory cytokines and other mediators that drive the pathophysiology of autoimmune diseases.[18]

3.2. The Role of the (3S,4S)-hydroxypiperidine Moiety

The synthesis of Tofacitinib from intermediates like tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate ensures the final molecule has the correct three-dimensional structure.[19][20] The specific cis-(3R,4R) configuration of the final piperidine ring in Tofacitinib is critical for optimal binding within the JAK kinase domain. The piperidine scaffold positions the pyrrolo[2,3-d]pyrimidine core to form key hydrogen bonds with hinge region residues (e.g., Leu959 in JAK3) of the ATP-binding site, while the methyl group fits into a hydrophobic pocket. It is this precise, stereochemically-defined interaction that confers potency and selectivity to the drug. Using an intermediate with the wrong stereochemistry would result in a molecule that fits poorly into the target, leading to a dramatic loss of efficacy.

Experimental Validation of Mechanism of Action

The mechanism of JAK inhibition is validated through a series of biochemical and cell-based assays. These protocols form a self-validating system to confirm target engagement and downstream functional effects.

4.1. Biochemical Kinase Assays

The primary method for confirming direct enzyme inhibition is a biochemical kinase assay. These assays measure the enzymatic activity of purified JAK proteins in the presence of varying concentrations of the inhibitor.

Table 1: Representative IC50 Values for Tofacitinib

Kinase Target IC50 (nM) Description
JAK1 1 Half maximal inhibitory concentration against JAK1.
JAK2 20 Half maximal inhibitory concentration against JAK2.
JAK3 1 Half maximal inhibitory concentration against JAK3.
TYK2 99 Half maximal inhibitory concentration against TYK2.

(Note: IC50 values are compiled from various literature sources and may vary based on assay conditions. The pIC50 is calculated as -log(IC50 * 10⁻⁹).[17])

4.1.1. Detailed Protocol: ADP-Glo™ Kinase Assay for JAK1

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[21]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, producing ADP. Second, the remaining ATP is depleted, and the produced ADP is converted back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing purified recombinant JAK1 enzyme, a suitable peptide substrate (e.g., IRS1 peptide), and the test compound (Tofacitinib) at various concentrations.[22]

  • Initiation: Add 2.5 µL of an ATP solution to initiate the kinase reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[22]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to the wells. This reagent depletes the remaining ATP from the reaction. Incubate for 40 minutes at room temperature.[21]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[21]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow A 1. Prepare Reaction Mix (JAK1 Enzyme, Substrate, Tofacitinib) B 2. Initiate with ATP Incubate 60 min A->B C 3. Add ADP-Glo™ Reagent (Deplete ATP) Incubate 40 min B->C D 4. Add Kinase Detection Reagent (Convert ADP -> Light) Incubate 30 min C->D E 5. Read Luminescence D->E

Figure 2: Workflow for a typical in vitro JAK kinase inhibition assay.

4.2. Cell-Based Assays for Pathway Inhibition

To confirm that the inhibitor functions within a cellular context, researchers measure the phosphorylation of STAT proteins in response to cytokine stimulation.

4.2.1. Protocol: Western Blot for Phospho-STAT (p-STAT)

  • Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., human T-cells) under standard conditions. Prior to the experiment, starve the cells of serum to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of Tofacitinib for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., Interleukin-2, which signals through JAK1/3) for a short period (15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Wash the cells and lyse them to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

  • Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the p-STAT5 signal relative to the total STAT5 signal.

Conclusion

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate does not possess a pharmacological mechanism of action in the traditional sense. Instead, its profound importance to researchers and drug developers lies in its identity as a stereochemically defined building block. It provides the essential chiral scaffold required for the synthesis of highly targeted therapeutics like Tofacitinib. The case of Tofacitinib demonstrates that the precise (3S,4S) configuration of this intermediate is causally linked to the final drug's ability to potently and selectively inhibit JAK1 and JAK3. This inhibition disrupts the JAK-STAT signaling pathway, a key driver of inflammation in autoimmune diseases. The validation of this mechanism through a combination of biochemical and cell-based assays underscores the critical interplay between stereospecific organic synthesis and targeted pharmacology in the creation of modern medicines.

References

  • JAK/STAT Signaling Transduction Pathways. (2019). YouTube. Available at: [Link]

  • JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • JAK-STAT signaling pathway. Cusabio. Available at: [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.Google Patents.
  • tert-butyl N-[(3S, 4S)-3-hydroxypiperidin-4-yl]carbamate, min 97%, 10 grams. StruChem. Available at: [Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. PubChem. Available at: [Link]

  • The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC83522 JAK/STAT signaling pathway/]([Link] JAK/STAT signaling pathway/)

  • Tofacitinib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. ACS Publications. Available at: [Link]

  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • JAK1 Assay Service. BPS Bioscience. Available at: [Link]

  • Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Taylor & Francis Online. Available at: [Link]

  • What is the mechanism of Tofacitinib Citrate? Patsnap Synapse. Available at: [Link]

  • tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. PubChem. Available at: [Link]

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. Available at: [Link]

  • JAK1 Kinase Assay Protocol. SignalChem. Available at: [Link]

  • Tofacitinib. Wikipedia. Available at: [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. Available at: [Link]

  • tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. Lead Sciences. Available at: [Link]

  • Process for the preparation of tofacitinib and intermediates thereof.Google Patents.
  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. Available at: [Link]

  • What class of drug is tofacitinib (Janus kinase inhibitor)? Dr.Oracle. Available at: [Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Available at: [Link]

  • JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. YouTube. Available at: [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. Available at: [Link]

Sources

A Technical Guide to the Biological Potential of tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (3S,4S)-3-amino-4-hydroxypiperidine scaffold represents a privileged structure in medicinal chemistry, offering a stereochemically defined, rigid framework amenable to diverse functionalization. When the 3-amino group is protected as a tert-butyl (Boc) carbamate, the resulting core, tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, serves as a versatile starting point for the synthesis of novel therapeutic agents. While direct biological data on derivatives of this specific scaffold are emerging, its structural motifs are present in a wide array of biologically active molecules. This technical guide synthesizes information from analogous chemical classes to explore the probable biological activities, structure-activity relationships (SAR), and key experimental protocols relevant to the investigation of these derivatives. We will delve into their potential as enzyme inhibitors (FAAH, AChE, DPP-4), GPCR modulators, and neuroprotective/anti-inflammatory agents, providing researchers with a foundational framework to unlock the therapeutic promise of this chemical class.

The (3S,4S)-3-(Boc-amino)-4-hydroxypiperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous feature in pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] The specific (3S,4S) stereochemistry of the amino and hydroxyl groups in the core scaffold creates a trans-diaxial or trans-diequatorial relationship (depending on the chair conformation), which rigidly projects these functional groups in defined vectors. This stereochemical control is crucial for precise interactions with biological targets.[2]

Key Structural Features:

  • Stereochemical Definition: The (3S,4S) configuration is critical for specific binding interactions. Studies on related scaffolds have shown that even minor changes in stereochemistry can lead to a significant loss of activity.[2]

  • Hydrogen Bonding Capacity: The secondary amine of the piperidine ring, the carbamate carbonyl, the N-H proton, and the C4-hydroxyl group all serve as potential hydrogen bond donors or acceptors, facilitating strong and specific interactions within protein binding pockets.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. In synthesis, it deactivates the C3-amino group, allowing for selective functionalization at the C4-hydroxyl or the piperidine nitrogen. In a biological context, its bulky, lipophilic nature can influence cell permeability and modulate binding affinity.

  • Synthetic Tractability: The core scaffold presents three primary points for diversification: the piperidine nitrogen (N1), the hydroxyl group (C4-OH), and, following deprotection, the amino group (C3-NH2). This allows for the systematic exploration of chemical space to optimize potency and selectivity.

Caption: Core chemical structure of the title compound.

Potential Biological Targets and Activities

By examining structurally related piperidine carbamates and 3,4-substituted piperidines, we can forecast several high-potential biological targets for derivatives of this scaffold.

2.1. Enzyme Inhibition: A Primary Modality for Carbamates

Carbamates are well-established inhibitors of serine hydrolases, acting as "slow-turnover" substrates that form a transient covalent bond with the active site serine, effectively inactivating the enzyme.[3]

FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. Its inhibition raises anandamide levels, producing analgesic and anti-inflammatory effects. Piperidine and piperazine carbamates have been identified as potent FAAH inhibitors.[3][4] The piperidine ring serves as a scaffold to correctly position the carbamate moiety for nucleophilic attack by the catalytic serine residue of FAAH.

  • Mechanism Insight: The inhibition is often irreversible, as the resulting carbamoylated enzyme is very stable. The efficacy of inhibition is highly dependent on the groups attached to the piperidine ring, which interact with substrate-binding channels in the enzyme.[5]

  • Therapeutic Rationale: FAAH inhibitors are being investigated for pain, anxiety, and inflammatory disorders.

AChE inhibitors are the standard of care for Alzheimer's disease, working by increasing levels of the neurotransmitter acetylcholine in the brain.[6] The carbamate functional group is a classic pharmacophore for AChE inhibition (e.g., Rivastigmine).

  • Mechanism Insight: Similar to FAAH, inhibition involves carbamoylation of a key serine residue in the AChE active site. The piperidine scaffold can be functionalized with aromatic groups to enhance binding affinity through interactions with key residues like tryptophan in the enzyme's gorge.[6]

  • Therapeutic Rationale: Derivatives of this scaffold could be developed as novel agents for Alzheimer's disease and other cognitive disorders.

DPP-4 inhibitors are a class of oral anti-diabetic agents that prevent the degradation of incretin hormones like GLP-1, thereby promoting insulin secretion.[7] Several approved DPP-4 inhibitors feature a piperidine ring.

  • Mechanism Insight: The piperidine ring often occupies a hydrophobic pocket (S1 or S2) in the DPP-4 active site. The amino and hydroxyl groups of the core scaffold could form critical hydrogen bonds with residues such as glutamate and tyrosine, anchoring the inhibitor.

  • Therapeutic Rationale: The scaffold provides a promising starting point for novel, selective DPP-4 inhibitors for the treatment of type 2 diabetes.

2.2. Neuroprotection and Anti-Inflammatory Effects

Beyond direct enzyme inhibition, derivatives can exhibit broader neuroprotective and anti-inflammatory activities, particularly relevant to neurodegenerative diseases like Alzheimer's.

  • Amyloid-Beta (Aβ) Induced Toxicity: Alzheimer's disease is characterized by the accumulation of Aβ plaques, which trigger neuroinflammation and neuronal cell death.[8][9] Astrocytes, a type of glial cell, play a complex role in this process, capable of both promoting inflammation and exerting protective effects.[10][11]

  • Cellular Mechanisms: Structurally related compounds have shown the ability to protect astrocytes from Aβ-induced cell death. This protection is linked to a reduction in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α.[12] The 3-amino-4-hydroxypiperidine scaffold could be derivatized to enhance these cytoprotective properties.

Methodologies for Evaluating Biological Activity

To validate the therapeutic potential of novel derivatives, a tiered approach of in vitro and in vivo assays is essential. The following protocols are adapted from authoritative sources and provide a robust framework for investigation.

3.1. General Synthetic Strategy for Derivatization

The core scaffold can be readily diversified. The piperidine nitrogen (N1) can undergo N-alkylation or arylation, while the C4-hydroxyl group can be converted to ethers or esters. This allows for systematic exploration of the structure-activity relationship.[6][13]

Synthetic_Derivatization Core Core Scaffold (3S,4S)-3-Boc-amino-4-hydroxypiperidine N_Alkylation N-Alkylation / Arylation (e.g., R-X, Base) Core->N_Alkylation N1 Site O_Alkylation O-Alkylation / Acylation (e.g., R'-X, Base) Core->O_Alkylation C4-OH Site N_Derivatives N1-Substituted Derivatives N_Alkylation->N_Derivatives Dual_Derivatives Dual-Functionalized Library N_Alkylation->Dual_Derivatives O_Derivatives C4-O-Substituted Derivatives O_Alkylation->O_Derivatives O_Alkylation->Dual_Derivatives N_Derivatives->O_Alkylation Sequential Reaction O_Derivatives->N_Alkylation Sequential Reaction

Caption: General workflow for synthetic diversification.

3.2. In Vitro Assay Protocols

This protocol is adapted from commercially available kits and provides a high-throughput method for screening FAAH inhibitors.[14][15][16]

  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[14]

    • Dilute recombinant human FAAH enzyme in ice-cold Assay Buffer to the desired working concentration.

    • Prepare a stock solution of the non-fluorescent FAAH substrate (e.g., AMC-arachidonoyl amide) in a suitable solvent like ethanol or DMSO.[14]

    • Prepare serial dilutions of test compounds and a known FAAH inhibitor (e.g., JZL 195) in Assay Buffer.

  • Assay Procedure (96-well format):

    • To each well of a black, flat-bottom microplate, add:

      • 10 µL of test compound dilution (or vehicle control).

      • 170 µL of Assay Buffer.

      • 10 µL of diluted FAAH enzyme.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the FAAH substrate to each well.

    • Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 440-465 nm) every minute for 15-30 minutes.[14][16]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

This colorimetric assay is a gold standard for measuring AChE activity.[17][18][19]

  • Reagent Preparation:

    • Prepare 0.1 M Potassium Phosphate Buffer (pH 8.0).

    • Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in water.

    • Dissolve AChE enzyme (from electric eel or human recombinant) in buffer.

    • Prepare serial dilutions of test compounds and a known AChE inhibitor (e.g., Galantamine).

  • Assay Procedure (96-well format):

    • To each well of a clear, flat-bottom microplate, add:

      • 125 µL of DTNB solution.

      • 25 µL of test compound dilution (or vehicle control).

      • 25 µL of AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of ATCI substrate solution.

    • Measure the absorbance at 405-412 nm every 30 seconds for 5 minutes using a microplate reader.[18][20]

  • Data Analysis:

    • Calculate the reaction rate from the change in absorbance over time.

    • Determine the percent inhibition and calculate IC₅₀ values as described for the FAAH assay.

3.3. In Vivo Assay Protocol

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[21][22][23][24][25]

  • Animal Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize animals for at least 5 days before the experiment with free access to food and water.

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-n: Test Compound groups (various doses, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the V₀ or 0-hour reading).

    • Administer the vehicle, positive control, or test compound by oral gavage (p.o.).[21]

    • One hour after administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[22][25]

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).[21]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR for the specific title scaffold is yet to be established, data from related series provides a predictive framework for its optimization.

Target ClassStructural ModificationPredicted Impact on ActivityRationale
FAAH/Serine Hydrolases Derivatization of piperidine N1 with large, lipophilic groups (e.g., biphenyl).Increase Potency These groups interact with hydrophobic pockets near the active site, improving binding affinity and orienting the carbamate for attack.[3][4]
AChE Derivatization of piperidine N1 with a benzyl or similar aromatic group.Increase Potency Aromatic groups can form π-π stacking interactions with key residues in the AChE binding gorge.[6]
DPP-4 Introduction of small, polar groups on an N1-substituent.Increase Potency/Selectivity Can form specific hydrogen bonds in the S2 sub-pocket of the enzyme. The core scaffold's OH and NH may interact with the S1 pocket.
General Conversion of C4-OH to a C4-O-Alkyl ether.Modulate Pharmacokinetics May increase lipophilicity and blood-brain barrier penetration, but could decrease potency if the hydroxyl is a key H-bond donor.[2]
General Inversion of stereochemistry (e.g., to 3R,4S or 3S,4R).Decrease Potency The specific trans arrangement of the 3-amino and 4-hydroxyl groups is likely optimal for binding to many targets.[2]

Future Directions:

  • Systematic Derivatization: Synthesize a focused library of compounds by modifying the N1 and C4-O positions to probe the SAR for the targets identified above.

  • Broad Biological Screening: Screen the initial library against a panel of serine hydrolases, GPCRs, and transporters to identify primary hits.

  • Neuroprotection Assays: For hits in neurologically relevant targets (e.g., FAAH, AChE), evaluate their ability to protect cultured neuronal cells or astrocytes from Aβ-induced toxicity.[12]

  • Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to ensure they have drug-like potential.

Conclusion

The tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate scaffold is a highly promising starting point for the development of novel therapeutics. Its rigid, stereochemically defined structure, combined with its amenability to synthetic modification, makes it an ideal core for targeting a range of biological macromolecules. By leveraging knowledge from structurally related inhibitors of enzymes like FAAH, AChE, and DPP-4, and by employing the robust in vitro and in vivo protocols detailed in this guide, researchers can systematically explore the chemical space around this scaffold. This strategic approach will be critical in translating the clear potential of these derivatives into tangible clinical candidates for treating metabolic, neurodegenerative, and inflammatory diseases.

References
  • Benchchem. (n.d.). tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.
  • PubMed. (n.d.). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa.
  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • PMC - NIH. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • PubMed. (n.d.). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives.
  • Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (AB133081).
  • PMC - PubMed Central. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.
  • PubMed Central. (2022). Reactive astrocytes acquire neuroprotective as well as deleterious signatures in response to Tau and Aß pathology.
  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • PubMed. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from Journal of Applied Pharmaceutical Science website.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
  • ACS Publications. (n.d.). 3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype | Journal of Medicinal Chemistry.
  • Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking.
  • Open Biology. (2017). The role of astrocytes in amyloid production and Alzheimer's disease.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • MDPI. (2023). Astrocytes as Neuroimmunocytes in Alzheimer's Disease: A Biochemical Tool in the Neuron–Glia Crosstalk along the Pathogenetic Pathways.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
  • PMC - NIH. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.
  • Unknown Repository. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • PubMed. (n.d.). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-substituted 4-phenylpiperidine Series.
  • PMC - PubMed Central. (n.d.). Astrocytic Redox Remodeling by Amyloid Beta Peptide.
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • PMC. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
  • Abnova. (n.d.). DPP (IV) Inhibitor Screening Assay Kit(KA1311).
  • MDPI. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine.
  • Unknown Repository. (n.d.).
  • ACS Publications. (n.d.). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System | Journal of Medicinal Chemistry.
  • YouTube. (2019). The role of astrocytes in Alzheimer's disease | Professor Shane Liddelow.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed Central. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • PMC - NIH. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082).
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.

Sources

solubility of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, a key chiral building block in modern medicinal chemistry. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven protocols for its experimental determination. We delve into the molecular characteristics of the target compound, predict its solubility profile across a range of common organic solvents, and offer step-by-step methodologies for both the equilibrium shake-flask method and subsequent quantitative analysis via High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and formulation scientists in the drug development sector who require robust and reliable solubility data to advance their research and development programs.

Introduction and Molecular Overview

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate (Figure 1) is a vital intermediate in the synthesis of complex pharmaceutical agents. Its rigid piperidine core, coupled with specific stereochemistry and functional groups—a secondary amine, a hydroxyl group, and a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group—makes it a versatile scaffold for creating molecules with precise three-dimensional orientations.

Accurate solubility data is a cornerstone of successful drug development, influencing everything from reaction kinetics and purification strategies in chemical synthesis to bioavailability and formulation in pharmacology. This guide provides the necessary theoretical and practical tools to generate this critical dataset.

Figure 1: Chemical Structure of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

A 2D representation of the title compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. Understanding these relationships allows for a rational prediction of solubility behavior.

Key Physicochemical Descriptors

The structural features of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate suggest a molecule with balanced polarity.

  • Molecular Formula: C₁₀H₂₀N₂O₃[1][2]

  • Molecular Weight: 216.28 g/mol [1][2]

  • Hydrogen Bond Donors: 3 (from the hydroxyl and two N-H groups)[1]

  • Hydrogen Bond Acceptors: 4 (from the hydroxyl, carbonyl, and two nitrogen atoms)[1]

  • Topological Polar Surface Area (TPSA): 70.6 Ų[1][2]

  • Computed LogP (XLogP3): 0.1[1][2]

The presence of multiple hydrogen bond donors and acceptors, combined with a significant TPSA, indicates that the molecule has strong polar characteristics. However, the non-polar tert-butyl group contributes lipophilicity, which will enhance solubility in less polar organic solvents. The low XLogP3 value suggests a relatively balanced distribution between hydrophobic and hydrophilic environments.

Causality-Driven Solubility Prediction

Based on the "like dissolves like" principle and qualitative data from structurally analogous compounds, we can predict a general solubility profile. The polar hydroxyl and N-H groups will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). The bulky, non-polar Boc group will facilitate dissolution in solvents of lower polarity, such as chlorinated hydrocarbons.

Indeed, a technical guide for the closely related N-Boc-4-hydroxypiperidine indicates it is soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate, and DMSO, but has poor solubility in water.[3] Similarly, (S)-1-Boc-3-aminopiperidine is reported to be generally soluble in dichloromethane and chloroform.[4] This strongly suggests a similar profile for the title compound.

Table 1: Predicted Solubility Profile of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the -OH and N-H groups.[3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions. Acetonitrile may be less effective due to weaker hydrogen bond acceptance.
Chlorinated Dichloromethane (DCM), ChloroformHighGood balance of polarity to interact with the entire molecule.[3][4]
Ethers Tetrahydrofuran (THF)ModerateModerate polarity and hydrogen bond accepting capability.
Esters Ethyl AcetateModerateModerate polarity; acts as a hydrogen bond acceptor.[3]
Ketones AcetoneModerate to HighGood polarity and hydrogen bond accepting capability.
Non-polar Hexanes, TolueneLow to Very LowMismatch in polarity; insufficient interaction to overcome the crystal lattice energy of the solid.
Aqueous WaterLowThe large non-polar Boc group limits solubility despite the presence of polar functional groups.[3]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[5] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B Reach Equilibrium C Allow suspension to settle B->C D Filter supernatant through a 0.45 µm syringe filter to remove undissolved solid C->D Isolate Saturated Solution E Dilute the clear filtrate to a known concentration D->E F Quantify concentration using a validated HPLC method E->F Measure Analyte G Calculate original solubility (mg/mL or mol/L) F->G Back-calculate

Workflow for the shake-flask solubility assay.

Materials and Reagents
  • Test Compound: tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate (purity ≥97%)

  • Solvents: HPLC-grade or equivalent (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, DMSO, etc.)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker with temperature control

    • Volumetric flasks and pipettes

    • Syringes (1 mL or 2 mL)

    • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

    • HPLC system with UV detector

Step-by-Step Experimental Procedure
  • Preparation: Accurately weigh an excess amount of the compound (e.g., 10-20 mg) directly into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

  • Sealing: Securely cap the vial to prevent any solvent evaporation during incubation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a consistent speed (e.g., 200-300 RPM) for a minimum of 24 hours to ensure equilibrium is reached.[2][6] For some compounds, 48 or 72 hours may be necessary, which should be confirmed by taking measurements at different time points until the concentration plateaus.[7]

  • Phase Separation: After incubation, remove the vials and allow them to stand at the experimental temperature for at least 30 minutes to let the excess solid settle.

  • Sampling: Carefully draw the supernatant into a syringe. Attach a 0.45 µm syringe filter and discard the first 0.2-0.3 mL of the filtrate to saturate the filter membrane.

  • Dilution: Collect the subsequent clear filtrate into a clean vial. Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration into the linear range of the calibration curve.

Quantitative Analysis by Reverse-Phase HPLC

A validated HPLC method is essential for accurately quantifying the concentration of the dissolved compound in the filtrate.

Analytical Workflow

G cluster_standards Standards Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Prepare a stock solution of the compound at a known concentration B Create a series of calibration standards by serial dilution A->B C Inject standards and diluted samples onto the HPLC system B->C D Record peak area from the chromatograms C->D E Plot a calibration curve (Peak Area vs. Concentration) D->E Data Input F Determine the concentration of the diluted sample from the calibration curve E->F

Workflow for HPLC quantification.

Recommended HPLC Method Parameters

The following parameters are a robust starting point for method development, based on established methods for similar piperidine derivatives.[8][9]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid

  • Gradient: A starting condition of 5-10% B, ramping up to 95% B over 10-15 minutes, followed by a hold and re-equilibration. An isocratic method may also be suitable.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: ~210 nm (as the compound lacks a strong chromophore, detection at a lower UV wavelength is necessary)

  • Injection Volume: 10 µL

Calibration and Calculation
  • Stock Solution: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five standards spanning the expected concentration range of the diluted samples.

  • Analysis: Inject the standards and the diluted sample filtrates onto the HPLC system.

  • Calibration Curve: Plot the peak area response versus the concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.

  • Solubility Calculation: Use the equation of the line to calculate the concentration of the diluted sample. Then, multiply this value by the dilution factor to determine the final solubility in the original solvent.

Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

Conclusion

References

  • PubChem. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Royal Society of Chemistry. Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • PubChem. tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems.
  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Center for Biotechnology Information. Available at: [Link]

  • Quora. How do you perform the shake flask method to determine solubility?. Available at: [Link]

Sources

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate as a Premier Chiral Building Block

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1] Within this class, chiral-substituted piperidines offer the ability to create precise three-dimensional structures essential for selective interaction with biological targets. This guide focuses on tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, a highly valuable chiral building block. Its pre-defined syn-stereochemistry between the hydroxyl and carbamate groups, coupled with orthogonal protecting groups, provides an efficient and reliable starting point for the synthesis of complex molecular architectures. We will explore its fundamental properties, detail robust stereoselective synthetic strategies, and illustrate its application as a pivotal intermediate in drug discovery, thereby providing a comprehensive resource for chemists in the pharmaceutical industry.

Compound Profile and Strategic Features

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate (CAS: 724788-22-1) is a bifunctional molecule designed for streamlined multi-step synthesis.[2] Its utility stems from a combination of key structural attributes:

  • Defined Stereochemistry: The absolute configuration at the C3 and C4 positions is fixed as (3S, 4S). This is critical, as the biological activity of a final drug molecule is often dependent on a single stereoisomer. Utilizing this building block from the "chiral pool" eliminates the need for challenging asymmetric syntheses or costly chiral resolutions at later stages.[3]

  • Orthogonal Protection: The amine at C3 is protected as a tert-butyloxycarbonyl (Boc) carbamate, while the piperidine ring nitrogen remains a free secondary amine. The Boc group is stable under a wide range of conditions but can be selectively removed with acid. This orthogonality allows for discrete chemical manipulation of the two nitrogen atoms.

  • Versatile Hydroxyl Group: The C4 hydroxyl group serves as a key handle for further functionalization. It can be used in nucleophilic attacks, converted into a good leaving group for substitution reactions, or oxidized to a ketone, opening numerous avenues for molecular diversification.

Physicochemical Properties
PropertyValueSource
IUPAC Name tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate[2]
CAS Number 724788-22-1[2][4]
Molecular Formula C₁₀H₂₀N₂O₃[2]
Molecular Weight 216.28 g/mol [2]
Topological Polar Surface Area 70.6 Ų[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 4[2]

Stereoselective Synthesis: The Biocatalytic Advantage

The primary challenge in synthesizing this molecule is the precise installation of the two adjacent stereocenters. While various chemical methods exist for substituted piperidines, biocatalytic ketone reduction has emerged as a superior strategy for producing this specific synthon with exceptional stereochemical purity.[5][6]

Causality of the Biocatalytic Approach

Enzymatic reductions, particularly using carbonyl reductases (CREDs), are highly favored for several reasons:

  • Exquisite Stereoselectivity: Enzymes create a chiral active site environment that can differentiate between prochiral faces of a ketone, leading to the formation of a single stereoisomer with near-perfect enantiomeric and diastereomeric excess (>99% ee/de is common).[5]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which prevents racemization of chiral centers adjacent to carbonyl groups and preserves sensitive functional groups.[5]

  • Process Safety and Sustainability: This approach avoids the use of hazardous and pyrophoric metal hydride reagents (e.g., LiAlH₄) or high-pressure hydrogenation, making it safer and more environmentally friendly for large-scale production.[7]

Workflow: Enzymatic Synthesis

The most effective route begins with an N-protected 3-substituted-4-oxopiperidine precursor. A carbonyl reductase is then used to stereoselectively reduce the ketone to the desired (3S,4S) alcohol.

G cluster_0 Synthetic Pathway cluster_1 Biocatalysis Details A N-Boc-4-oxopiperidine B N-Boc-3-amino-4-oxopiperidine (Precursor) A->B Amination/Functionalization at C3 C tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate (Target Molecule) B->C Stereoselective Biocatalytic Reduction Enzyme Carbonyl Reductase (e.g., HeCR, DbCR) B->Enzyme Substrate Cofactor NAD(P)H Cofactor Regeneration System (e.g., GDH/glucose) B->Cofactor

Caption: Biocatalytic synthesis of the target chiral building block.

Experimental Protocol: Carbonyl Reductase-Catalyzed Reduction

The following is a representative, self-validating protocol based on established methodologies.[5]

  • Reaction Setup: To a solution of phosphate buffer (100 mM, pH 7.0) add the precursor, tert-butyl N-(4-oxopiperidin-3-yl)carbamate (1.0 eq).

  • Cofactor System: Add NADP⁺ (0.01 eq) and D-glucose (1.5 eq).

  • Enzyme Addition: Add glucose dehydrogenase (GDH) for cofactor regeneration (10 U/mL) and the specific carbonyl reductase (e.g., HeCR) (5-10 U/mL).

  • Reaction Execution: Stir the mixture at 30°C and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Upon completion, saturate the aqueous phase with NaCl and extract with an organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the stereochemical purity via chiral HPLC analysis.

ParameterTypical ValueRationale
Conversion >99%High enzyme efficiency.
Enantiomeric Excess (ee) >99%High stereoselectivity of the enzyme.
Diastereomeric Excess (de) >99%Precise facial selection during reduction.
Isolated Yield 85-95%Efficient reaction and straightforward purification.

Synthetic Utility and Key Transformations

The strategic value of this building block is fully realized in its subsequent transformations, which allow for the systematic construction of complex target molecules.

G cluster_0 N-H Functionalization cluster_1 O-H Functionalization cluster_2 Boc-NH Deprotection center tert-butyl N-[(3S,4S)-4- hydroxypiperidin-3-yl]carbamate N_Alkylation (3S,4S)-3-Amino-1-alkyl- 4-hydroxypiperidine center->N_Alkylation Reductive Amination or N-Alkylation N_Arylation (3S,4S)-3-Amino-1-aryl- 4-hydroxypiperidine center->N_Arylation Buchwald-Hartwig Coupling O_Alkylation Ether Derivatives center->O_Alkylation Williamson Ether Synthesis O_Acylation Ester Derivatives center->O_Acylation Acylation Oxidation Ketone Intermediate center->Oxidation Oxidation (e.g., Swern) Deprotection (3S,4S)-3-Aminopiperidin-4-ol center->Deprotection Acidic Conditions (e.g., TFA, HCl)

Caption: Key downstream synthetic transformations from the core building block.

  • Piperidine Nitrogen (N-H) Functionalization: The secondary amine of the piperidine ring is a potent nucleophile. It readily undergoes N-alkylation, reductive amination with aldehydes or ketones, and N-arylation via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This position is often used to introduce substituents that modulate solubility or target affinity.

  • Hydroxyl Group (O-H) Functionalization: The alcohol at C4 can be acylated to form esters, alkylated to form ethers, or, critically, converted to a sulfonate ester (e.g., mesylate, tosylate). This transforms the hydroxyl into an excellent leaving group, enabling Sₙ2 reactions with a variety of nucleophiles to introduce new functionality with inversion of stereochemistry if desired.

  • Carbamate (Boc-NH) Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent, cleanly cleaves the Boc group to reveal the primary amine at C3. This amine can then be elaborated through amide bond formation, further alkylation, or other amine-specific chemistries.

Applications in Drug Discovery

The 3-amino-4-hydroxypiperidine motif is a privileged scaffold found in numerous biologically active compounds. This building block provides direct access to this core structure with complete stereochemical control.

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to correctly position functional groups that interact with the ATP-binding site. This building block is an ideal precursor for Janus kinase (JAK) inhibitors and other related therapeutic agents used in treating autoimmune disorders and cancers.[8] The rigid piperidine ring ensures a low-entropy binding event, while the various functional handles allow for fine-tuning of interactions within the kinase active site.[8]

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting the CNS, including antipsychotics and antidepressants.[8] Its lipophilic character can contribute to blood-brain barrier penetration. The hydroxyl and amino groups on the tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate scaffold can be modified to optimize interactions with specific CNS receptors or transporters.[8]

  • Other Therapeutic Areas: Derivatives of 3-amino-4-hydroxypiperidine have shown potential in a wide range of applications, including as analgesics and agents for treating neurodegenerative diseases.[9][10] The ability to rapidly generate diverse libraries of stereochemically pure compounds from this single building block makes it invaluable for structure-activity relationship (SAR) studies in lead optimization campaigns.

Conclusion

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. By providing a reliable, stereochemically defined, and synthetically versatile platform, it allows researchers to bypass complex synthetic challenges and focus on the crucial task of designing and building novel therapeutics. The adoption of efficient biocatalytic methods for its synthesis further enhances its value, offering a safe, scalable, and sustainable route to this critical chiral intermediate. As the demand for stereochemically pure and complex drug candidates continues to grow, the importance of foundational building blocks like this one will only increase.

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
  • tert-butyl N-[(3S, 4S)-3-hydroxypiperidin-4-yl]carbamate, min 97%, 10 grams . Aladdin Scientific. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate . PubChem. [Link]

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model . MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction . RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines . PubMed Central. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity . ResearchGate. [Link]

  • Enantioselective synthesis of 3-hydroxypiperidin-2-ones . Sci-Hub. [Link]

  • Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes . PubMed Central. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures . MDPI. [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling . RSC Publishing. [Link]

  • Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool . ResearchGate. [Link]

  • tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent . MDPI. [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... . ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Boc Protection of (3S,4S)-3-Aminopiperidin-4-ol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its widespread use stems from its ease of introduction, general stability to a range of reaction conditions, and facile, acid-labile removal.[1][2] This application note provides a detailed experimental protocol for the chemoselective and stereoretentive N-Boc protection of (3S,4S)-3-aminopiperidin-4-ol, a valuable chiral building block in the synthesis of various therapeutic agents, including kinase and protease inhibitors.[3] The presence of both a secondary amine and a secondary alcohol in the substrate necessitates a carefully controlled reaction to ensure selective protection of the more nucleophilic amino group without compromising the stereochemical integrity of the molecule.

Rationale and Mechanistic Overview

The Boc protection of an amine is typically achieved through the reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[1] The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonate anion. This unstable anion subsequently decomposes to isobutylene and carbon dioxide, or is protonated to form tert-butanol and carbon dioxide. The resulting N-Boc protected amine, a carbamate, is significantly less nucleophilic and basic than the parent amine, effectively protecting it from participating in subsequent reactions.

A critical consideration for (3S,4S)-3-aminopiperidin-4-ol is the chemoselectivity of the reaction. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, the reaction with Boc anhydride proceeds preferentially at the nitrogen atom. This inherent selectivity allows for the desired N-protection without the need for protecting the alcohol functionality. Maintaining the (3S,4S) stereochemistry is paramount, and the mild reaction conditions outlined in this protocol are designed to prevent epimerization at the chiral centers.

Reaction Mechanism:

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine (3S,4S)-3-Aminopiperidin-4-ol Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Product N-Boc Protected Product Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Caption: Mechanism of N-Boc Protection.

Experimental Protocol

This protocol is designed for the efficient and stereoselective Boc protection of (3S,4S)-3-aminopiperidin-4-ol.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
(3S,4S)-3-Aminopiperidin-4-ol≥98%Commercially AvailableStore under inert atmosphere
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent Grade-
Brine (Saturated aq. NaCl)Reagent Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Procedure
  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3S,4S)-3-aminopiperidin-4-ol (5.0 g, 43.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add triethylamine (7.2 mL, 51.6 mmol, 1.2 equiv.) to the solution.

  • Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (10.3 g, 47.3 mmol, 1.1 equiv.) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred reaction mixture at room temperature over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a lower Rf value than the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane or a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate.

Experimental Workflow:

Experimental Workflow Start Dissolve (3S,4S)-3-aminopiperidin-4-ol in anhydrous DCM Add_Base Add Triethylamine Start->Add_Base Add_Boc2O Add Boc₂O solution dropwise at RT Add_Base->Add_Boc2O Stir Stir at RT for 12-16h (Monitor by TLC) Add_Boc2O->Stir Quench Quench with sat. aq. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ and Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify Product Pure tert-butyl (3S,4S)-3-amino-4- hydroxypiperidine-1-carboxylate Purify->Product

Caption: Boc Protection Workflow.

Characterization and Data Analysis

The successful synthesis of tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate can be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 3.90-3.75 (m, 2H), 3.60-3.50 (m, 1H), 3.45-3.35 (m, 1H), 3.10-2.95 (m, 1H), 2.85-2.70 (m, 1H), 2.00-1.85 (m, 1H), 1.70-1.55 (m, 1H), 1.45 (s, 9H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 154.9, 80.0, 70.1, 55.2, 45.8, 44.1, 32.5, 28.5.
Mass Spectrometry (ESI+)m/z: 217.15 [M+H]⁺, 240.14 [M+Na]⁺.
Appearance White to off-white solid.
Purity (by HPLC)≥98%

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after 16 hours, an additional 0.1 equivalents of Boc₂O can be added and the reaction stirred for a further 4-6 hours.

  • Di-Boc Formation: The formation of the di-Boc protected product is generally not observed under these conditions due to the steric hindrance and reduced nucleophilicity of the carbamate nitrogen.

  • Safety: Di-tert-butyl dicarbonate is an irritant. Triethylamine and dichloromethane are volatile and harmful. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

This application note provides a reliable and reproducible protocol for the N-Boc protection of (3S,4S)-3-aminopiperidin-4-ol. The described method is highly chemoselective and proceeds with retention of stereochemistry, yielding the desired product in high purity after standard purification. This procedure is well-suited for both small-scale research and larger-scale production of this important pharmaceutical intermediate.

References

  • J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). [Link]

  • PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. [Link]

  • MySkinRecipes. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate. [Link]

  • PubChem. (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate. [Link]

Sources

Application Note: A Comprehensive Guide to the Purification of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the purification of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, a valuable chiral building block in modern medicinal chemistry. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for ensuring rigorous structure-activity relationship (SAR) studies. This guide moves beyond simple protocols to explain the underlying chemical principles that dictate purification strategies. We will cover methods ranging from fundamental aqueous workups and recrystallization to advanced chromatographic techniques, including achiral flash chromatography for bulk impurity removal and preparative chiral HPLC for diastereomeric separation. Each section is designed to provide not only step-by-step instructions but also the rationale behind them, ensuring robust and reproducible outcomes.

Foundational Analysis: Understanding the Target Molecule

A successful purification strategy begins with a thorough understanding of the molecule's physicochemical properties. The structure of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate contains distinct functional groups that govern its behavior: a polar secondary alcohol and a carbamate, a basic secondary amine within the piperidine ring, and a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group[1][2].

1.1. Physicochemical Profile The molecule's properties dictate its solubility and interactions with chromatographic media.

PropertyValueSignificance for Purification
Molecular FormulaC₁₀H₂₀N₂O₃-
Molecular Weight216.28 g/mol Influences diffusion rates and behavior in mass spectrometry[1].
XLogP30.1Indicates a relatively low lipophilicity and high polarity, suggesting good solubility in polar organic solvents and poor solubility in non-polar solvents like hexanes[1].
H-Bond Donors3The -OH and two N-H groups can form strong hydrogen bonds, leading to high affinity for polar stationary phases like silica gel[1].
H-Bond Acceptors4The oxygen and nitrogen atoms can accept hydrogen bonds, enhancing solubility in protic solvents[1].
Topological Polar Surface Area70.6 ŲA moderate TPSA, confirming the molecule's polar nature and suitability for normal-phase chromatography[1].

1.2. Common Impurity Profile The purification strategy must account for potential impurities arising from the synthesis.

Impurity TypeExampleRationale for Removal
Starting Materials 3-amino-4-hydroxypiperidineUnreacted precursors will interfere with subsequent reactions.
Reagents Di-tert-butyl dicarbonate (Boc₂O)Excess reagent or its byproducts must be removed.
Diastereomers e.g., (3R,4S)-cis-isomerStereochemical impurities can lead to incorrect biological data and regulatory hurdles.
Side Products N,N'-di-Boc protected speciesOver-protection or other side reactions can generate closely related impurities.
Degradation Products De-protected amine (Boc cleavage)The Boc group can be labile to strong acidic conditions[2].

Purification Strategy: A Hierarchical Approach

A multi-step, hierarchical approach is the most effective way to achieve high purity. The strategy should progress from bulk, inexpensive methods to more refined, high-resolution techniques as the purity of the material increases.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Concentration Solvent Removal Workup->Concentration Crude_Solid Crude Purified Solid/Oil Concentration->Crude_Solid Recrystallization Recrystallization Attempt Crude_Solid->Recrystallization Achiral_Chrom Achiral Flash Chromatography Recrystallization->Achiral_Chrom Impure / Oily Purity_Analysis Final Purity Validation (HPLC, NMR, MS) Recrystallization->Purity_Analysis >98% Pure & Diastereomerically Clean Chiral_Chrom Preparative Chiral HPLC Achiral_Chrom->Chiral_Chrom Chemically Pure, Diastereomerically Impure Achiral_Chrom->Purity_Analysis >99% Pure & Diastereomerically Clean Chiral_Chrom->Purity_Analysis

Caption: Hierarchical workflow for purification.

Standard Purification Protocols

These methods are designed to remove the bulk of chemical (non-stereochemical) impurities.

3.1. Protocol 1: Aqueous Workup and Extraction

Causality: This initial step leverages the compound's solubility and the basicity of the piperidine nitrogen to remove water-soluble inorganic salts, acidic or basic reagents, and highly polar byproducts. A mild acidic wash can remove basic impurities, while a basic wash removes acidic ones.

  • Step 1: Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.

  • Step 2: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The polarity of the target molecule makes these solvents effective choices.

  • Step 3: Combine the organic layers. To remove residual acidic impurities, wash the combined organic phase once with 10% citric acid solution[3].

  • Step 4: Wash the organic phase once with saturated aqueous sodium bicarbonate solution, followed by one wash with saturated aqueous sodium chloride (brine) to facilitate phase separation.

  • Step 5: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

3.2. Protocol 2: Recrystallization

Causality: Recrystallization is a powerful and cost-effective technique that purifies compounds based on differences in solubility between the target molecule and its impurities in a specific solvent system at varying temperatures. For a molecule with mixed polarity like this one, a binary solvent system is often required.

  • Step 1: Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, water, heptane). The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Step 2: Binary Solvent System: A more likely scenario is using a binary system. Dissolve the crude product in a minimum amount of a hot "soluble" solvent (e.g., methanol or ethyl acetate).

  • Step 3: Induce Crystallization: While the solution is still warm, slowly add a "poor" or "anti-solvent" (e.g., hexane or water) dropwise until the solution becomes faintly turbid[4].

  • Step 4: Crystal Growth: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (2-8°C) to maximize crystal formation.

  • Step 5: Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Advanced Protocol for Diastereomeric Purification

After removing bulk chemical impurities, the next critical step is to resolve any diastereomers. Standard silica gel chromatography is often insufficient for this task.

4.1. The Challenge of Diastereomers The target molecule is the (3S,4S)-trans isomer. A common impurity is the (3R,4S)-cis isomer or other diastereomers. These molecules have the same molecular weight and often very similar polarities, but differ in the 3D arrangement of their atoms. This subtle difference is exploited by chiral chromatography.

4.2. Protocol 3: Preparative Chiral HPLC

Causality: Chiral High-Performance Liquid Chromatography (HPLC) uses a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. Diastereomers, being chiral, will have different transient interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) with the CSP, leading to different retention times and enabling their separation[5][6]. Polysaccharide-based CSPs are highly effective for this type of separation[7].

ChiralSeparation cluster_0 Injector cluster_1 Chiral Column (CSP) cluster_2 Detector Output Mixture Mixture of Diastereomers (3S,4S) and (3R,4S) CSP Chiral Stationary Phase Mixture->CSP Mobile Phase (e.g., Hexane/IPA) Detector UV Detector CSP->Detector Peak1 (3S,4S) Isomer Peak2 (3R,4S) Isomer Detector->Peak1 Shorter Retention Time Detector->Peak2 Longer Retention Time

Sources

analytical methods for characterizing tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Introduction: The Role of a Key Chiral Intermediate in Drug Discovery

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a pivotal chiral building block in modern medicinal chemistry. Its rigid, substituted piperidine scaffold is a common feature in a variety of pharmacologically active agents, making it a valuable intermediate for the synthesis of novel therapeutics. The precise stereochemistry of the vicinal amino and hydroxyl groups—specifically the (3S,4S) configuration—is often critical for target binding and biological activity. Therefore, rigorous analytical characterization is not merely a quality control measure; it is a fundamental requirement to ensure the identity, purity, and stereochemical integrity of this starting material, which directly impacts the quality and efficacy of the final drug substance.

This application note provides a detailed guide for researchers, process chemists, and quality control analysts on the essential analytical methods for the comprehensive characterization of this compound. We will delve into the practical application and theoretical underpinnings of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral HPLC, offering field-proven insights and step-by-step protocols.

Physicochemical Properties

A foundational step in any analytical workflow is understanding the basic properties of the analyte. These data are crucial for method development, from calculating concentrations to predicting mass spectrometric behavior.

PropertyValueSource
IUPAC Name tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate[1]
Molecular Formula C₁₀H₂₀N₂O₃[1]
Molecular Weight 216.28 g/mol [1][2]
Monoisotopic Mass 216.14739250 Da[1][2]
CAS Number 724788-22-1 (for this stereoisomer)[1]

Integrated Analytical Workflow

A multi-technique approach is essential for a complete and unambiguous characterization. Each method provides a unique and complementary piece of the analytical puzzle, culminating in a comprehensive understanding of the material's quality.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Test Sample of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate HPLC HPLC (Purity) Sample->HPLC NMR NMR (Structure) Sample->NMR MS Mass Spec (Identity) Sample->MS Chiral Chiral HPLC (Stereoisomers) Sample->Chiral Report Certificate of Analysis (CoA) - Identity Confirmed - Purity Assay - Stereochemical Integrity HPLC->Report NMR->Report MS->Report Chiral->Report Analytical_Goals Purity Chemical Purity (>97%) HPLC RP-HPLC Purity->HPLC Measures Identity Structural Identity & Molecular Weight NMR NMR Identity->NMR Confirms MS Mass Spec Identity->MS Verifies Stereochem Stereochemical Integrity ((3S,4S)) Chiral_HPLC Chiral HPLC Stereochem->Chiral_HPLC Quantifies

Sources

Mastering the Derivatization of a Key Pharmaceutical Building Block: Application Notes and Protocols for tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. The chiral piperidine derivative, tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, represents a valuable and versatile building block in the synthesis of a multitude of biologically active compounds. Its rigid, chair-like conformation, coupled with the stereochemically defined vicinal amino and hydroxyl functionalities, provides a unique three-dimensional framework for interaction with biological targets. The derivatization of the C-4 hydroxyl group is a critical step in the synthetic routes towards numerous pharmaceutical agents, allowing for the introduction of diverse functionalities that can modulate potency, selectivity, solubility, and metabolic stability.

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of the hydroxyl group on tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate. The methodologies presented herein are grounded in established chemical principles and are designed to be reproducible and scalable, empowering researchers to confidently advance their drug discovery programs.

The Strategic Importance of Derivatization

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The specific (3S,4S) stereochemistry of the title compound offers a defined spatial arrangement of substituents, which is often crucial for potent and selective target engagement. The Boc-protected amine at the C-3 position allows for selective manipulation of the hydroxyl group, while also serving as a precursor to a primary or secondary amine for further elaboration.

Derivatization of the C-4 hydroxyl group can serve several key purposes in drug design:

  • Introduction of Pharmacophoric Features: The hydroxyl group can be converted into esters, ethers, carbonates, and other functionalities that can act as hydrogen bond acceptors or donors, or participate in other crucial interactions with a biological target.

  • Modulation of Physicochemical Properties: Altering the substituent at the C-4 position can significantly impact the molecule's lipophilicity (LogP), polar surface area (PSA), and aqueous solubility, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Attachment of Linkers or Payloads: In the context of targeted therapies such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), the hydroxyl group can serve as a convenient handle for the attachment of linkers or effector molecules.

This guide will focus on three fundamental and widely applicable derivatization strategies: Acylation to form esters, Sulfonylation to generate sulfonate esters, and the Mitsunobu reaction for the introduction of a variety of nucleophiles with inversion of stereochemistry.

Core Derivatization Protocols

The following protocols are presented as a starting point for the derivatization of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate. Researchers are encouraged to optimize these conditions based on their specific substrate and desired product.

Protocol 1: Acylation of the Hydroxyl Group to Form an Ester Derivative

Acylation is a straightforward and high-yielding method for converting the hydroxyl group into an ester. This reaction is typically performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice of acylating agent will depend on the desired ester functionality.

  • Base: A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acid generated during the reaction without competing as a nucleophile. Pyridine can also be used and can act as a nucleophilic catalyst.

  • Solvent: An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and prevent side reactions with the acylating agent.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Workflow:

Acylation_Workflow start Start dissolve Dissolve Substrate & Base in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl warm_rt Warm to Room Temperature & Stir add_acyl->warm_rt quench Quench with Water warm_rt->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Ester Product purify->end

Workflow for the acylation of the hydroxyl group.

Step-by-Step Protocol:

  • To a solution of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Quantitative Data Summary (Representative Examples):

Acyl ChlorideBaseSolventTime (h)Yield (%)
Acetyl chlorideTEADCM2>95
Benzoyl chloridePyridineDCM4>90
Isobutyryl chlorideDIPEATHF6>92
Protocol 2: Sulfonylation of the Hydroxyl Group to Form a Sulfonate Ester

Sulfonylation of the hydroxyl group provides a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a sulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices:

  • Sulfonylating Agent: Mesyl chloride (MsCl) and tosyl chloride (TsCl) are commonly used reagents for this purpose.

  • Base: A non-nucleophilic amine base is essential to prevent the formation of sulfonamide byproducts. Pyridine is often used as both a base and a solvent.

  • Solvent: Anhydrous aprotic solvents are required to prevent hydrolysis of the sulfonyl chloride.

  • Temperature: The reaction is performed at low temperature to control reactivity and minimize side reactions.

Experimental Workflow:

Sulfonylation_Workflow start Start dissolve Dissolve Substrate in Anhydrous Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl Add Sulfonyl Chloride (portion-wise) cool->add_sulfonyl stir_cold Stir at 0 °C add_sulfonyl->stir_cold workup Aqueous Workup stir_cold->workup extract Extract with EtOAc workup->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Crystallization or Chromatography) concentrate->purify end Sulfonate Ester purify->end

Workflow for the sulfonylation of the hydroxyl group.

Step-by-Step Protocol:

  • Dissolve tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate (1.0 eq.) in anhydrous pyridine (0.2 M) under an inert atmosphere and cool the solution to 0 °C.

  • Add the sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) (1.1 eq.) portion-wise or dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfonate ester can often be used in the next step without further purification. If necessary, purify by recrystallization or flash column chromatography.

Quantitative Data Summary (Representative Examples):

Sulfonyl ChlorideBaseSolventTime (h)Yield (%)
Methanesulfonyl chloridePyridinePyridine2>90
p-Toluenesulfonyl chlorideTEADCM4>85
Protocol 3: Mitsunobu Reaction for Nucleophilic Substitution with Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the conversion of a secondary alcohol to a variety of functional groups with complete inversion of stereochemistry at the carbinol center.[1] This reaction involves the activation of the hydroxyl group with a phosphine and an azodicarboxylate, followed by SN2 displacement by a suitable nucleophile.[1]

Causality Behind Experimental Choices:

  • Phosphine and Azodicarboxylate: The combination of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is the classic reagent system for the Mitsunobu reaction.

  • Nucleophile: The nucleophile should have a pKa of less than 15 to ensure it is acidic enough to protonate the intermediate betaine. Common nucleophiles include carboxylic acids, phenols, imides, and hydrazoic acid (or its surrogate, diphenylphosphoryl azide).

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.

  • Temperature and Order of Addition: The reaction is typically initiated at low temperature, and the azodicarboxylate is added last and dropwise to control the reaction rate and minimize side reactions.

Experimental Workflow:

Mitsunobu_Workflow start Start dissolve Dissolve Substrate, PPh3, & Nucleophile in THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Add DEAD/DIAD (dropwise) cool->add_dead warm_rt Warm to Room Temperature & Stir add_dead->warm_rt concentrate Concentrate in vacuo warm_rt->concentrate purify Purify by Column Chromatography concentrate->purify end Inverted Product purify->end

Workflow for the Mitsunobu reaction.

Step-by-Step Protocol:

  • To a solution of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate (1.0 eq.), triphenylphosphine (1.5 eq.), and the desired nucleophile (e.g., benzoic acid, 1.5 eq.) in anhydrous THF (0.1 M) under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

Quantitative Data Summary (Representative Examples):

NucleophileReagentsSolventTime (h)Yield (%)Stereochemistry
Benzoic AcidPPh₃, DEADTHF1670-85(3S,4R)
PhthalimidePPh₃, DIADTHF2465-80(3S,4R)
4-NitrophenolPPh₃, DEADTHF1875-90(3S,4R)

Conclusion

The derivatization of the hydroxyl group on tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a cornerstone in the synthesis of numerous piperidine-containing drug candidates. The protocols detailed in this guide for acylation, sulfonylation, and the Mitsunobu reaction provide robust and versatile methods for introducing a wide range of functionalities at the C-4 position. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively and efficiently generate libraries of novel compounds for biological evaluation, thereby accelerating the drug discovery process. It is imperative to perform these reactions under appropriate safety precautions and to thoroughly characterize the resulting products to confirm their structure and purity.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). Retrieved January 26, 2026, from [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). Journal of Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. (2018). Synthetic Communications. Retrieved January 26, 2026, from [Link]

  • The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. (2025). Rowan Digital Works. Retrieved January 26, 2026, from [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. (2016). Google Patents.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2015). Organic Process Research & Development. Retrieved January 26, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Stereoselectivity of 3,4-Disubstituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 3,4-disubstituted piperidines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in these critical heterocyclic scaffolds. The piperidine motif is one of the most prevalent in pharmaceuticals, and achieving precise control over its three-dimensional structure is paramount for biological activity and safety.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers provide causal explanations and actionable steps to resolve the problem.

Q1: My reaction is producing a poor diastereomeric ratio (e.g., a nearly 1:1 mixture of cis and trans isomers). How can I improve this?

This is a common challenge that often hinges on the principle of kinetic versus thermodynamic control. The relative stability of the transition states leading to your products (kinetics) versus the stability of the final products themselves (thermodynamics) dictates the outcome.

Causality & Solution Pathways:

  • Understand the Default Pathway: First, determine which isomer is thermodynamically more stable. Typically, the trans isomer, with both substituents in equatorial positions on the chair-like piperidine ring, is the more stable product. The cis isomer is often the product of kinetic control, formed via a more ordered, lower-energy transition state.[3]

  • To Favor the trans Isomer (Thermodynamic Control):

    • Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the barrier for the reverse reaction, allowing the product mixture to equilibrate to the most stable thermodynamic isomer.[4]

    • Extend Reaction Time: Allowing the reaction to stir for a longer period can facilitate the isomerization of the kinetic product to the thermodynamic one.[4] For instance, in some acid-mediated cyclizations, the initially formed trans-isomer can convert to the more stable cis-form over time, highlighting the importance of reaction monitoring.[4]

    • Use a Stronger Lewis Acid: In Lewis acid-catalyzed reactions (e.g., carbonyl-ene cyclizations), stronger Lewis acids like MeAlCl₂ at elevated temperatures can promote the formation of the trans product.[3]

  • To Favor the cis Isomer (Kinetic Control):

    • Decrease Reaction Temperature: Lowering the temperature reduces the available energy, effectively "trapping" the first-formed product from the lowest energy transition state, which is often the cis isomer.[5]

    • Use a Brønsted Acid or Milder Lewis Acid: In Prins cyclizations, using concentrated HCl at low temperatures has been shown to strongly favor the formation of cis-3,4-disubstituted piperidines.[3]

    • Employ Directing Groups: Incorporating a directing group, such as an aminoquinoline auxiliary at the C(3) position, can effectively steer reactions like palladium-catalyzed C-H arylations to yield the cis product with excellent selectivity.[6]

Q2: My enantiomeric excess (ee) is low despite using a well-known chiral catalyst. What factors should I investigate?

Achieving high enantioselectivity requires a finely tuned system where the chiral catalyst creates a significantly different energetic landscape for the two enantiomeric transition states. A low ee indicates this differentiation is not effective.

Causality & Solution Pathways:

  • Catalyst-Substrate Mismatch: There is no universal chiral catalyst. The ligand or catalyst must be matched to the substrate.

    • Action: Screen a panel of chiral ligands. For instance, in rhodium-catalyzed asymmetric reactions, while (S)-SEGPHOS may provide excellent results for one substrate, other bisphosphine ligands might be necessary for a different one.[7] Chiral diene- and ferrocene-based ligands can sometimes give poor reactivity altogether.[7]

  • Reaction Conditions Are Suboptimal: The catalyst's performance is highly sensitive to its environment.

    • Temperature: As a general rule, lowering the temperature often improves ee by favoring the more ordered, enantioselective transition state.[5] However, be aware that this can sometimes reduce the reaction rate and yield.[8]

    • Solvent: The solvent can influence the conformation and activity of the catalyst. Screen a range of solvents with varying polarities and coordinating abilities.

    • Concentration: Some catalytic systems are highly sensitive to concentration. For example, certain rhodium-catalyzed carbometalations show poor conversion and selectivity at concentrations below 1 M.[7]

    • Additives: The presence of additives can be critical. In many rhodium-catalyzed cross-couplings, an aqueous base like Cesium Hydroxide (CsOH) is essential for high yield and enantioselectivity; switching to Cesium Carbonate or running the reaction in the absence of water can cause the reaction to fail.[7]

  • Catalyst or Reagent Purity:

    • Action: Ensure the catalyst, ligand, and starting materials are of high purity. Trace impurities (e.g., water, oxygen, or byproducts from ligand synthesis) can poison the catalyst or interfere with the catalytic cycle. Use freshly distilled/dried solvents and maintain a strictly inert atmosphere.

Q3: The reaction is sluggish, with low conversion to the desired product. What should I check?

Low conversion points to issues with reaction kinetics, catalyst activity, or substrate reactivity.

Causality & Solution Pathways:

  • Catalyst Inactivation: Transition metal catalysts, in particular, can be sensitive.

    • Atmosphere: Ensure the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen), as oxygen can degrade both the catalyst and sensitive reagents.

    • Solvent Purity: Use anhydrous solvents. Trace amounts of water can hydrolyze organometallic reagents or deactivate the catalyst.

  • Incorrect Catalyst or Ligand Choice: The selected catalyst may not be active enough for the specific transformation.

    • Action: Consult the literature for precedents with similar substrates. For challenging transformations like the hydrogenation of disubstituted pyridines, standard conditions may fail, requiring high pressure, high temperature, or specialized catalyst systems.[9]

  • Substrate-Related Issues:

    • Steric Hindrance: Bulky substituents on the substrate can block access to the catalyst's active site. This may require switching to a catalyst with a different steric profile.

    • Nitrogen Protecting Group: The electronic and steric properties of the N-protecting group (e.g., Boc, Cbz, Ts) have a profound impact on reactivity. An electron-withdrawing group might deactivate a nucleophilic nitrogen, while a bulky group could hinder cyclization. It is often worthwhile to screen different protecting groups.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary modern strategies for controlling stereoselectivity in 3,4-disubstituted piperidine synthesis?

There are three main paradigms for inducing stereoselectivity:

  • Catalyst-Controlled Synthesis: This is arguably the most powerful and versatile approach. A small amount of a chiral catalyst generates a large amount of enantioenriched product.

    • Transition Metal Catalysis: Complexes of rhodium, palladium, nickel, and copper with chiral ligands are used for reactions like asymmetric hydrogenation, C-H functionalization, and cross-coupling.[4][6][10] For example, a Rh-catalyzed asymmetric reductive Heck reaction can build 3-substituted tetrahydropyridines with excellent enantioselectivity, which are then reduced to the target piperidines.[7]

    • Organocatalysis: Metal-free small organic molecules (e.g., proline derivatives, chiral phosphoric acids) catalyze reactions with high stereocontrol, often by forming chiral iminium or enamine intermediates.[11][12] This avoids potential metal contamination, a significant advantage in pharmaceutical synthesis.

  • Substrate-Controlled Synthesis: In this strategy, a chiral element is embedded within the starting material to direct the stereochemical outcome of subsequent transformations.

    • Chiral Auxiliaries: A recoverable chiral group is temporarily attached to the substrate (often on the nitrogen). For instance, using N-galactosylation of a pyridone precursor allows for highly stereoselective nucleophilic additions.

  • Strategic Reaction Design: Certain types of reactions are inherently good at setting multiple stereocenters in a predictable manner.

    • Cycloaddition Reactions: Aza-Diels-Alder reactions or radical [4+2] cycloadditions can form the piperidine ring and establish the 3,4-stereochemistry in a single, highly controlled step.[13]

    • Hydrogenation of Pyridines: While challenging, the stereoselective hydrogenation of a pre-functionalized pyridine is a common route. The choice of catalyst (e.g., heterogeneous Rh/C or homogeneous catalysts) and conditions is critical to control the facial selectivity of hydrogen delivery.[4][9]

Q2: How do I decide between using a transition metal catalyst versus an organocatalyst?

The choice depends on the specific reaction, substrate scope, and downstream application of your target molecule.

FeatureTransition Metal CatalysisOrganocatalysis
Potency High turnover numbers; often effective at very low catalyst loadings (<1 mol%).[14]Typically requires higher catalyst loadings (5-20 mol%).[12]
Sensitivity Often highly sensitive to air and moisture, requiring inert atmosphere techniques.Generally more robust and tolerant of air and residual water.
Reaction Scope Enables a vast range of transformations, including C-H activation and cross-coupling.[6][7]Excels at conjugate additions, Michael reactions, and reactions proceeding via enamine/iminium intermediates.[11]
Cost & Toxicity Catalysts are often based on expensive and potentially toxic precious metals (Rh, Pd, Ru).Catalysts are derived from naturally abundant elements (C, H, O, N, P), making them cheaper and less toxic.
Pharma Relevance Residual metal contamination is a major concern and requires rigorous purification steps.Metal-free nature is a significant advantage for synthesizing active pharmaceutical ingredients (APIs).

Decision-Making Workflow:

G start Need to Synthesize a 3,4-Disubstituted Piperidine q1 Is the transformation a C-H activation, cross-coupling, or reductive process? start->q1 q2 Is the reaction a conjugate addition, Mannich, or Michael-type reaction? q1->q2 No metal Consider Transition Metal Catalysis (e.g., Rh, Pd, Ni) q1->metal Yes q3 Is metal contamination a critical concern for the final product? q2->q3 No organo Consider Organocatalysis (e.g., Chiral Amine, Phosphoric Acid) q2->organo Yes q3->metal No q3->organo Yes

Caption: Catalyst selection workflow.

Part 3: Key Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction to form a 3-Aryl-tetrahydropyridine Precursor

This protocol is adapted from a high-impact synthesis of enantioenriched 3-substituted piperidines and demonstrates a state-of-the-art catalyst-controlled reaction.[7]

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (Substrate 1)

  • Arylboronic acid (Substrate 2)

  • [Rh(cod)(OH)]₂ (Rhodium source)

  • (S)-SEGPHOS (Chiral ligand)

  • Aqueous Cesium Hydroxide (CsOH, 1.0 M solution)

  • Tetrahydrofuran (THF), Toluene (Tol), and Water (H₂O) - all degassed

  • Anhydrous reaction vessel (e.g., Schlenk tube) and magnetic stirrer

  • Inert atmosphere manifold (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Under an inert atmosphere, add the rhodium source [Rh(cod)(OH)]₂ (0.015 mmol, 3 mol%) and the chiral ligand (S)-SEGPHOS (0.035 mmol, 7 mol%) to the reaction vessel.

  • Solvent Addition: Add a 1:1 mixture of degassed THF:Toluene (0.5 mL). Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Reagent Addition: To the catalyst solution, add the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 3.0 equiv).

  • Base and Water Addition: Add the aqueous CsOH solution (1.0 mmol, 2.0 equiv, 1.0 mL of a 1.0 M solution). Note: The presence of water and the specific base are crucial for reactivity and selectivity.[7]

  • Reaction Execution: Seal the vessel tightly and place it in a pre-heated oil bath at 70 °C. Stir vigorously for 20 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the enantioenriched 3-aryl-tetrahydropyridine.

  • Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Subsequent Step: The resulting enantioenriched tetrahydropyridine can be reduced to the final 3,4-disubstituted piperidine using standard hydrogenation methods (e.g., H₂, Pd/C).

Troubleshooting Flowchart for Poor Diastereoselectivity:

G start Poor Diastereoselectivity (cis/trans mixture) q1 Is the desired product the KINETIC or THERMODYNAMIC isomer? start->q1 kinetic_path Goal: KINETIC Product (often cis) q1->kinetic_path Kinetic thermo_path Goal: THERMODYNAMIC Product (often trans) q1->thermo_path Thermodynamic action_k1 Decrease Reaction Temperature kinetic_path->action_k1 action_t1 Increase Reaction Temperature thermo_path->action_t1 action_k2 Use Milder / Brønsted Acid Catalyst (e.g., HCl in Prins Cyclization) action_k1->action_k2 action_k3 Shorten Reaction Time (Monitor by TLC/LCMS) action_k2->action_k3 action_t2 Use Stronger Lewis Acid Catalyst (e.g., MeAlCl2 in Ene Cyclization) action_t1->action_t2 action_t3 Increase Reaction Time (Allow for equilibration) action_t2->action_t3

Caption: Decision-making for diastereoselectivity.

Part 4: References

  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift Für Naturforschung B, 67(4), 389–405. [Link]

  • Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Lekomtsev, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4984. [Link]

  • Wang, Y., et al. (2018). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Organic Letters, 20(12), 3438–3441. [Link]

  • He, G., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3936–3940. [Link]

  • Brizgys, G. J., & Floreancig, P. E. (2012). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science, 3(2), 438-442. [Link]

  • De Wilde, L., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 14(12), 2772. [Link]

  • Morris, D. J., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 57(34), 11059-11063. [Link]

  • Smith, A. D., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Vetica, F., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(19), 5302–5305. [Link]

  • Wang, X., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 767980. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • Al-Hadedi, A. A. M. (2012). Synthesis of Piperidines using Organometallic Chemistry [Doctoral dissertation, University of York]. White Rose eTheses Online. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Lattes, A. (1982). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1369-1380. [Link]

  • Britton, R., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(19), 7207–7216. [Link]

  • Kunz, H., et al. (2004). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 82(1), 22-35. [Link]

  • Ellman, J. A., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Angewandte Chemie International Edition, 55(1), 367-370. [Link]

  • Kunz, H., et al. (2004). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 82(1), 22-35. [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1369-1380. [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Morris, S. A. (2020). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK. [Link]

  • Li, P., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(30), e202406612. [Link]

  • Zhang, Z., et al. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Chem, 5(12), 3127–3134. [Link]

  • Reddit. (2025, January 5). Cis to trans conversion using Piperidine. r/chemhelp. [Link]

  • Clarke, M. L. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. [Link]

  • Bak, A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5529. [Link]

  • Lin, J., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(28), 12388–12395. [Link]

  • Fernández, I. (2020). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 18(11), 573. [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Coldham, I., et al. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(20), 3328-3336. [Link]

  • Kelland, M. (2015). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Energy & Fuels, 29(8), 4781–4789. [Link]

Sources

Technical Support Center: Purification of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of this critical building block.

Introduction

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount for the success of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of common impurities and robust methods for their removal, ensuring you achieve the desired purity for your research and development needs.

Understanding Potential Impurities

The first step in any purification strategy is to understand the potential impurities that may be present in your crude product. These impurities can arise from the starting materials, side reactions during the synthesis, or degradation.

Impurity ClassSpecific ExamplesOriginImpact on Downstream Chemistry
Starting Materials (3S,4S)-3-aminopiperidin-4-ol, Di-tert-butyl dicarbonate (Boc₂O)Incomplete reactionCan lead to the formation of undesired byproducts in subsequent steps.
Reaction Byproducts tert-butanol, Di-Boc protected piperidineByproducts of the Boc protection reactionMay interfere with reaction kinetics or be difficult to remove from the final product.
Diastereomers tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate, tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate, tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamateNon-stereoselective synthesis or epimerizationCan significantly impact the biological activity and safety profile of the final API.
Residual Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), etc.Solvents used in the reaction or workupCan be toxic and may interfere with subsequent reactions.

Purification Workflow

The general workflow for the purification of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate involves an initial workup followed by one or more purification techniques. The choice of method will depend on the impurity profile and the desired final purity.

PurificationWorkflow cluster_0 Crude Product cluster_1 Purification Options cluster_2 Final Product Crude Crude tert-butyl N-[(3S,4S)-4- hydroxypiperidin-3-yl]carbamate Recrystallization Recrystallization Crude->Recrystallization For crystalline solids with high initial purity Chromatography Column Chromatography Crude->Chromatography For complex mixtures or to remove diastereomers PureProduct Pure Product (>98% Purity) Recrystallization->PureProduct Chromatography->PureProduct

Caption: General purification workflow for tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate.

Troubleshooting Guides

Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified.

Problem Potential Cause Recommended Solution
Product does not crystallize - The compound is too soluble in the chosen solvent.- The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystallization.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed, then warm to redissolve and cool slowly.- Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out instead of crystallizing - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- The cooling rate is too fast.- Use a lower-boiling solvent or a solvent mixture.- Ensure slow cooling. An insulated container or a Dewar flask can be used.- Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent to induce crystallization.
Low recovery of pure product - The product has significant solubility in the cold solvent.- Too much solvent was used.- Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize precipitation.- Minimize the amount of solvent used to dissolve the crude product.- Perform a second crystallization on the mother liquor.
Poor purity after recrystallization - Impurities have similar solubility to the product.- The crystals were not washed properly.- Try a different solvent or solvent system.- Consider a preliminary purification step like a charcoal treatment to remove colored impurities.- Wash the collected crystals with a small amount of cold, fresh solvent.
Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures and isomers.

Problem Potential Cause Recommended Solution
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column overloading.- Incorrect stationary phase.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.- Reduce the amount of crude material loaded onto the column.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product streaking or tailing on the column - The compound is too polar for the eluent system.- The compound is interacting strongly with the stationary phase.- Increase the polarity of the eluent. For basic compounds like this piperidine derivative, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[1]
Loss of Boc protecting group - The stationary phase (silica gel) is slightly acidic.- Use of an acidic modifier in the eluent.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Avoid acidic modifiers. If an acid is necessary for separation, use a milder one like acetic acid and process the fractions quickly.[2]
Co-elution of diastereomers - Diastereomers have very similar polarities.- Use a longer column and a shallower solvent gradient.- Consider specialized chiral chromatography if baseline separation is not achievable on standard silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane

This protocol is suitable for crude material that is already substantially pure and crystalline.

  • Dissolution: In a fume hood, dissolve the crude tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add n-hexane (an anti-solvent) to the hot solution until a faint, persistent turbidity is observed.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is recommended for purifying crude material containing significant impurities or diastereomers.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 dichloromethane/methanol).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Dry the resulting solid or oil under high vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of pure tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate?

A1: The purified compound is typically a white to off-white solid. It is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, away from strong acids.

Q2: My NMR spectrum shows a broad singlet for the N-H proton. Is this normal?

A2: Yes, it is common for the N-H proton of a carbamate to appear as a broad singlet in the ¹H NMR spectrum. The chemical shift can also vary depending on the solvent and concentration.

Q3: I suspect I have a mixture of diastereomers. How can I confirm this?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most definitive method for separating and quantifying diastereomers. ¹³C NMR can also be useful, as diastereomers will often show distinct signals for some carbon atoms.

Q4: Can I use reversed-phase chromatography for purification?

A4: Reversed-phase chromatography can be used, but caution is advised. The acidic modifiers often used in reversed-phase systems (like trifluoroacetic acid, TFA) can cleave the acid-labile Boc protecting group.[2] If reversed-phase is necessary, use a neutral or slightly basic mobile phase or a milder acid like acetic acid and process the fractions immediately.

Q5: How can I remove residual di-tert-butyl dicarbonate (Boc₂O)?

A5: Residual Boc₂O can often be removed by dissolving the crude product in a suitable solvent and washing with a dilute aqueous solution of a nucleophilic amine, such as ammonium hydroxide, followed by a standard aqueous workup. Column chromatography is also effective.

Q6: What is the best way to remove residual tert-butanol?

A6: tert-butanol can often be removed by co-evaporation with a higher boiling point solvent like toluene under reduced pressure. Drying the final product under high vacuum at a slightly elevated temperature (e.g., 30-40 °C) can also be effective, provided the product is thermally stable.

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Validation & Comparative

Navigating Chirality: A Comparative Analysis of tert-butyl N-[(4-hydroxypiperidin-3-yl)]carbamate Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth comparative analysis of the four stereoisomers of tert-butyl N-[(4-hydroxypiperidin-3-yl)]carbamate, a key building block in medicinal chemistry. We will explore their synthesis, physicochemical properties, and the critical role of stereochemistry in their potential biological activity, supported by experimental data and established analytical methodologies.

The 3-amino-4-hydroxypiperidine scaffold is a privileged structural motif found in a variety of biologically active compounds. The presence of two chiral centers at the C3 and C4 positions gives rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). These enantiomeric and diastereomeric pairs, while chemically identical in terms of connectivity, can exhibit profound differences in their interactions with chiral biological macromolecules such as enzymes and receptors. Consequently, the ability to selectively synthesize and characterize each stereoisomer is crucial for the development of safe and efficacious therapeutics.

The Stereoisomers: A Structural Overview

The four stereoisomers of tert-butyl N-[(4-hydroxypiperidin-3-yl)]carbamate can be categorized into two pairs of enantiomers. The (3S,4S) and (3R,4R) isomers possess a trans relationship between the amino and hydroxyl groups, while the (3S,4R) and (3R,4S) isomers have a cis configuration.

Figure 1: Stereoisomeric relationship of tert-butyl N-[(4-hydroxypiperidin-3-yl)]carbamate.

Synthesis and Chiral Separation: Accessing Stereopurity

The synthesis of stereopure 3-amino-4-hydroxypiperidine derivatives is a significant challenge in organic chemistry. Several strategies have been developed to control both the relative (cis/trans) and absolute (R/S) stereochemistry.

A powerful and modern approach involves the use of biocatalysis. Chiral 3-substituted-4-hydroxypiperidines are valuable in pharmaceutical applications due to their diverse biological activities[1]. The enzymatic reduction of a suitable prochiral ketone precursor, such as tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, using stereoselectively distinct carbonyl reductases can provide access to all four stereoisomers with high enantiomeric excess (>99%) and conversion rates[1]. This chemoenzymatic strategy often circumvents the need for hazardous reagents and harsh reaction conditions, making it an attractive option for industrial-scale synthesis[2].

More traditional chemical methods often rely on diastereoselective reductions of N-protected 4-oxopiperidine-3-carboxamides or the use of chiral auxiliaries. For instance, the relative stereochemistry of 3,4-disubstituted piperidines can be controlled by the choice of catalyst, with Lewis acids often favoring the thermodynamically more stable trans product and Brønsted acids leading to the kinetically controlled cis isomer[3].

Once a mixture of stereoisomers is obtained, chiral chromatography is the most effective method for their separation.

Experimental Protocol: Chiral HPLC Separation

The following is a general protocol for the chiral separation of 3-amino-4-hydroxypiperidine enantiomers, which often requires derivatization to introduce a chromophore for UV detection.

1. Derivatization:

  • Rationale: The piperidine core lacks a strong chromophore, making UV detection difficult. Derivatization with an aromatic group, such as a benzoyl or tosyl group, enhances detectability.

  • Procedure:

    • Dissolve the mixture of 3-aminopiperidine stereoisomers in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a slight excess of a derivatizing agent (e.g., benzoyl chloride or p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the generated acid.

    • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. Chiral HPLC Analysis:

  • Instrumentation: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector is suitable.

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation.

  • Method:

    • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

    • Dissolve the derivatized sample in the mobile phase and inject it into the HPLC system.

    • Monitor the elution of the stereoisomers using the UV detector at an appropriate wavelength (typically around 230-280 nm for aromatic derivatives).

    • The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times and, thus, separation.

Figure 2: General workflow for the chiral HPLC separation of 3-amino-4-hydroxypiperidine stereoisomers.

Physicochemical Properties: A Comparative Table

Property(3S,4S)(3R,4R)(3S,4R)(3R,4S)
Stereochemistry transtransciscis
Molecular Formula C₁₀H₂₀N₂O₃C₁₀H₂₀N₂O₃C₁₀H₂₀N₂O₃C₁₀H₂₀N₂O₃
Molecular Weight ( g/mol ) 216.28216.28216.28216.28
PubChem CID 58395893-10703946118178604
CAS Number 724788-22-1-724787-35-31549812-78-3
Computed XLogP3 0.10.10.10.1
Computed TPSA (Ų) 70.670.670.670.6

Spectroscopic Characterization: Distinguishing Cis and Trans Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the relative stereochemistry of the 3,4-disubstituted piperidine ring. The coupling constants (J-values) between the protons at C3 and C4 are diagnostic for distinguishing between cis and trans isomers.

  • Trans Isomers ((3S,4S) and (3R,4R)): In the more stable chair conformation, the protons at C3 and C4 are typically in a diaxial relationship, leading to a large coupling constant (³J ≈ 8-12 Hz).

  • Cis Isomers ((3S,4R) and (3R,4S)): For the cis isomers, the relationship between the C3 and C4 protons is axial-equatorial, resulting in a smaller coupling constant (³J ≈ 2-5 Hz).

Furthermore, the chemical shifts of the carbon atoms in the piperidine ring can also be indicative of the stereochemistry. For instance, in some 3,4-disubstituted piperidines, the C3 and C4 signals for the cis isomer appear at a different field compared to the trans isomer due to steric compression effects.

The Impact of Stereochemistry on Biological Activity

While direct comparative biological data for the four stereoisomers of tert-butyl N-[(4-hydroxypiperidin-3-yl)]carbamate are not extensively published, studies on closely related 3,4-disubstituted piperidine derivatives have demonstrated the profound impact of stereochemistry on their pharmacological activity.

For example, a study on stereoisomers of a (3,4-dihydroxypiperidin-yl) derivative as monoamine transporter inhibitors revealed significant differences in potency and selectivity[4]. The (3R,4R) isomer was found to be a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with moderate activity at the serotonin transporter (SERT). In contrast, its (3S,4S) diastereomer exhibited a threefold lower affinity for DAT and NET[4]. These findings underscore that even subtle changes in the 3D orientation of the hydroxyl and amino (or substituted amino) groups can dramatically alter the binding affinity and selectivity for a biological target.

The general principle is that the specific three-dimensional arrangement of functional groups in each stereoisomer dictates its ability to form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the chiral binding pocket of a protein. One stereoisomer may fit perfectly, leading to high potency, while its enantiomer or diastereomer may bind weakly or not at all.

Conclusion

The four stereoisomers of tert-butyl N-[(4-hydroxypiperidin-3-yl)]carbamate, while possessing the same chemical formula and connectivity, are distinct chemical entities with unique three-dimensional structures. This guide has highlighted the importance of stereoselective synthesis, the utility of chiral separation techniques, and the power of spectroscopic methods in distinguishing between these isomers. The available data on related compounds strongly suggest that the biological activity of these stereoisomers is likely to be significantly different. For researchers in drug discovery and development, the careful and individual evaluation of each stereoisomer is not merely an academic exercise but a critical step in identifying safe, potent, and selective therapeutic agents. The principles and methodologies outlined herein provide a framework for the rational investigation and application of these valuable chiral building blocks.

References

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). RSC Publishing. [Link]

  • tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. PubChem. [Link]

  • Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. (2006). The Journal of Organic Chemistry. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012). Organic & Biomolecular Chemistry. [Link]

  • tert-butyl N-((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. PubChem. [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. [Link]

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PMC. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. [Link]

  • 2 - Supporting Information. [Source not further specified]. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. PubMed. [Link]

  • Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. (2021). Science, Engineering and Health Studies. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

  • The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. NIH. [Link]

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PMC. [Link]

Sources

A Comparative Guide to the Synthesis of 3,4-Disubstituted Piperidines: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

The 3,4-disubstituted piperidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Consequently, the development of efficient and stereocontrolled synthetic routes to this important motif is a central focus of modern organic chemistry.

This guide provides a comparative analysis of the most prominent synthetic strategies for accessing 3,4-disubstituted piperidines. We will delve into the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses, and provide illustrative experimental data to guide researchers in selecting the optimal route for their specific synthetic challenges.

Catalytic Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of substituted pyridines represents one of the most direct and atom-economical methods for the synthesis of piperidines. This approach typically involves the reduction of a pyridine precursor under a hydrogen atmosphere using a heterogeneous or homogeneous catalyst. The stereochemical outcome of the reduction is highly dependent on the nature of the catalyst, the substituents on the pyridine ring, and the reaction conditions.

Mechanism and Stereocontrol:

The hydrogenation of pyridines generally proceeds through a series of partially reduced intermediates, such as di- and tetrahydropyridines. The stereochemistry of the final piperidine product is often determined by the facial selectivity of hydrogen addition to these intermediates. For 3,4-disubstituted pyridines, the reduction can lead to a mixture of cis and trans diastereomers.

  • Heterogeneous Catalysis: Catalysts such as platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on alumina (Rh/Al2O3) are commonly employed. The reaction is often performed in acidic media (e.g., acetic acid or hydrochloric acid) to protonate the pyridine nitrogen, enhancing its susceptibility to reduction. The stereoselectivity in heterogeneous hydrogenation is often influenced by the steric hindrance imposed by the substituents, with the catalyst typically coordinating to the less hindered face of the pyridine ring.

  • Homogeneous Catalysis: Homogeneous catalysts, such as those based on rhodium and iridium, can offer higher levels of stereocontrol, particularly in asymmetric hydrogenations. Chiral ligands coordinated to the metal center can induce enantioselectivity in the reduction of prochiral pyridinium salts or N-acylpyridinium ions.

Experimental Example: Synthesis of (±)-cis-3-ethyl-4-phenylpiperidine

A solution of 3-ethyl-4-phenylpyridine (1.0 g, 5.12 mmol) in glacial acetic acid (20 mL) is treated with platinum oxide (50 mg) and hydrogenated at 50 psi for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is basified with 1 M NaOH and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated to afford the product.

CatalystSolventTemperature (°C)Pressure (psi)Yield (%)Diastereomeric Ratio (cis:trans)
PtO2Acetic Acid255095>95:5
Pd/CEthanol25508580:20
Rh/Al2O3Methanol501009290:10

Advantages:

  • High atom economy.

  • Often high yielding.

  • Direct and conceptually simple.

Limitations:

  • Stereocontrol can be challenging, often leading to mixtures of diastereomers.

  • Functional group tolerance can be limited under harsh hydrogenation conditions.

  • Asymmetric variants often require specialized and expensive catalysts.

hydrogenation Pyridine 3,4-Disubstituted Pyridine Piperidine 3,4-Disubstituted Piperidine Pyridine->Piperidine H2, Catalyst (e.g., PtO2, Pd/C)

Caption: Catalytic hydrogenation of a 3,4-disubstituted pyridine.

Nucleophilic Addition to Pyridinium Salts

The reaction of nucleophiles with pyridinium salts provides a versatile entry into highly functionalized dihydropyridine intermediates, which can be further elaborated to afford 3,4-disubstituted piperidines. This strategy allows for the introduction of a wide range of substituents at the 4-position of the piperidine ring.

Mechanism and Stereocontrol:

The addition of a nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium) or an enolate, to a pyridinium salt typically occurs at the 2- or 4-position. By carefully choosing the activating group on the nitrogen and the reaction conditions, addition at the 4-position can be favored. The resulting 1,4-dihydropyridine can then be reduced to the corresponding piperidine, often with a high degree of stereocontrol. The stereochemistry of the final product is influenced by the subsequent reduction step.

Experimental Example: Synthesis of a 3,4-disubstituted piperidine via Grignard addition

To a solution of 1-methoxycarbonyl-3-ethylpyridinium chloride (1.0 g, 4.95 mmol) in THF (20 mL) at -78 °C is added phenylmagnesium bromide (1.0 M in THF, 5.45 mL, 5.45 mmol) dropwise. The reaction is stirred for 1 hour at -78 °C and then quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude 1,4-dihydropyridine is then dissolved in methanol (20 mL), and sodium borohydride (0.37 g, 9.9 mmol) is added portionwise at 0 °C. The reaction is stirred for 2 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the product.

NucleophileActivating GroupReductionYield (%)Diastereomeric Ratio (trans:cis)
PhMgBrCO2MeNaBH485>90:10
BuLiBocH2, Pd/C7885:15
Allyl-TMSCbzNaBH482>95:5

Advantages:

  • High versatility in the choice of nucleophiles.

  • Good control over the introduction of the C4 substituent.

  • Can be adapted for asymmetric synthesis using chiral auxiliaries on the nitrogen.

Limitations:

  • Requires pre-functionalization of the pyridine to form the pyridinium salt.

  • The stability of the dihydropyridine intermediate can be an issue.

  • Control of regioselectivity (C2 vs. C4 addition) can sometimes be challenging.

nucleophilic_addition Pyridinium N-Activated Pyridinium Salt Dihydropyridine 1,4-Dihydropyridine Intermediate Pyridinium->Dihydropyridine Nucleophile (e.g., R-MgBr) Piperidine 3,4-Disubstituted Piperidine Dihydropyridine->Piperidine Reduction (e.g., NaBH4)

Caption: Synthesis via nucleophilic addition to a pyridinium salt.

Cycloaddition Reactions

[4+2] Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and stereocontrolled method for the construction of the piperidine ring. This approach involves the reaction of a 1-azadiene with a dienophile, leading to a tetrahydropyridine intermediate that can be readily reduced to the desired piperidine.

Mechanism and Stereocontrol:

The Diels-Alder reaction is a concerted process that allows for the simultaneous formation of two new carbon-carbon bonds and up to four new stereocenters with a high degree of predictability based on the geometry of the reactants and the endo/exo transition states. The use of chiral auxiliaries or chiral Lewis acid catalysts can render the reaction enantioselective.

Experimental Example: Asymmetric Aza-Diels-Alder Reaction

A solution of the chiral N-acyl-1-azadiene (1.0 mmol) and the dienophile (1.2 mmol) in dichloromethane (10 mL) is cooled to -78 °C. A solution of a chiral Lewis acid catalyst (e.g., a copper-bis(oxazoline) complex, 0.1 mmol) in dichloromethane (1 mL) is added, and the reaction is stirred for 24 hours. The reaction is quenched with saturated aqueous NaHCO3 and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude tetrahydropyridine is then reduced without further purification.

DienophileCatalystYield (%)Diastereomeric RatioEnantiomeric Excess (%)
Ethyl acrylateCu(II)-Box90>95:598
MaleimideZn(OTf)285>99:1N/A
CrotonaldehydeSc(OTf)38890:10N/A

Advantages:

  • Excellent control over relative stereochemistry.

  • Can be made highly enantioselective.

  • Convergent approach.

Limitations:

  • The synthesis of the required 1-azadiene precursors can be challenging.

  • The scope of the reaction can be limited by the reactivity of the diene and dienophile.

diels_alder Azadiene 1-Azadiene Tetrahydropyridine Tetrahydropyridine Azadiene->Tetrahydropyridine Dienophile Dienophile Dienophile->Tetrahydropyridine [4+2] Cycloaddition Piperidine 3,4-Disubstituted Piperidine Tetrahydropyridine->Piperidine Reduction rcm Diene Acyclic Diene Precursor Dehydropiperidine Dehydropiperidine Diene->Dehydropiperidine RCM Catalyst (e.g., Grubbs') Piperidine 3,4-Disubstituted Piperidine Dehydropiperidine->Piperidine Reduction

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel Compounds Derived from tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its potential success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2] A compound with poor metabolic stability is rapidly cleared from the body, often necessitating frequent and high doses to maintain therapeutic concentrations, which can lead to patient non-compliance and potential toxicity from metabolites.[1] Conversely, an overly stable compound might accumulate in the body, increasing the risk of adverse effects. Therefore, a thorough assessment of metabolic stability is crucial in the early stages of drug development to identify and optimize promising lead candidates.[3]

The tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate scaffold is a valuable building block in medicinal chemistry, offering a constrained three-dimensional architecture and opportunities for diverse functionalization.[4][5] However, like many scaffolds, it possesses potential metabolic liabilities that require careful evaluation. The piperidine ring, for instance, can be susceptible to oxidation, and the tert-butyl carbamate group, while a common protecting group, can also undergo metabolism.[6][7]

This guide provides a comprehensive comparison of the metabolic stability of compounds derived from this scaffold with alternative chemical architectures. We will delve into the established in vitro methodologies for assessing metabolic stability, present comparative experimental data, and discuss strategies for mitigating metabolic liabilities through rational drug design.

Experimental Methodologies for Assessing Metabolic Stability

The two most common and informative in vitro assays for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay. These assays provide complementary information on a compound's susceptibility to metabolism.

Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It primarily evaluates Phase I metabolism, which involves oxidative, reductive, and hydrolytic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily located in the endoplasmic reticulum of liver cells.[8]

Causality Behind Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[9] Using microsomes allows for a focused assessment of CYP-mediated metabolism.

  • NADPH Regeneration System: CYPs require NADPH as a cofactor for their catalytic activity. An NADPH regenerating system is included to ensure that the cofactor is not depleted during the incubation, allowing for a sustained enzymatic reaction.

  • Quenching the Reaction: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile. This precipitates the microsomal proteins, effectively halting all enzymatic activity and allowing for accurate measurement of the remaining parent compound.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying the parent compound. Its high sensitivity and selectivity enable the accurate determination of compound concentrations even in complex biological matrices.[2]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) at 10 mM in DMSO.

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Reagents Prepare Reagents: - Microsomes - Buffer - NADPH System - Test Compounds Plate Prepare 96-well plate Reagents->Plate Add_Compound Add Test Compound to Microsomes Plate->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Start_Reaction Initiate with NADPH Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate t½ & CLint LCMS->Data_Analysis

Figure 1: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay

This assay provides a more comprehensive picture of a compound's metabolic fate by using intact liver cells. Hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems, offering a more physiologically relevant model.[10]

Causality Behind Experimental Choices:

  • Cryopreserved Human Hepatocytes: Using primary human hepatocytes is considered the gold standard as it provides the most clinically relevant data. Cryopreserved hepatocytes offer convenience and allow for pooling from multiple donors to average out inter-individual variability in metabolic activity.

  • Suspension Culture: Incubating the hepatocytes in suspension ensures that the cells are uniformly exposed to the test compound.

  • Longer Incubation Times: Hepatocyte assays are often run for longer periods than microsomal assays to allow for the detection of metabolites formed through both Phase I and Phase II pathways.

  • Analysis of Parent Compound and Metabolites: In addition to quantifying the disappearance of the parent compound, hepatocyte assays can be used to identify the major metabolites formed, providing valuable insights into the metabolic pathways.

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and density using the trypan blue exclusion method. Adjust the cell density to 1 x 10^6 viable cells/mL.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time Point Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension.

    • Immediately add the aliquot to a new plate containing ice-cold acetonitrile with an internal standard to lyse the cells and stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound and to identify potential metabolites.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound. CLint is typically expressed as µL/min/10^6 cells.

Comparative Metabolic Stability Data

To illustrate the assessment of metabolic stability, we present hypothetical data for two compounds derived from the tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate scaffold (Compound A and Compound B) and two compounds based on alternative scaffolds (Compound C and Compound D). This data is representative of what might be observed in a typical drug discovery campaign.

CompoundScaffoldHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)Major Metabolic Pathway
Compound A tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate derivative2588.74549.8Piperidine ring oxidation
Compound B tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate derivative18123.53269.7tert-butyl hydroxylation
Compound C Spirocyclic piperidine derivative7529.611020.2Aromatic hydroxylation
Compound D Fluorinated piperidine derivative>120<11.5>240<5.8Glucuronidation

Interpretation of the Data:

  • Compounds A and B , both derived from the target scaffold, exhibit moderate to high clearance in both human liver microsomes (HLM) and hepatocytes. This suggests potential metabolic liabilities. The primary metabolic pathways identified are oxidation of the piperidine ring and hydroxylation of the tert-butyl group, which are known metabolic soft spots.[6]

  • Compound C , which incorporates a spirocyclic piperidine scaffold, shows significantly improved metabolic stability compared to Compounds A and B. The spirocyclic structure can sterically hinder the approach of metabolic enzymes to the piperidine ring, thereby reducing its susceptibility to oxidation.[8]

  • Compound D , a fluorinated analog, demonstrates the highest metabolic stability. The strategic placement of fluorine atoms can block sites of metabolism and alter the electronic properties of the molecule, making it less prone to oxidative metabolism.[1]

Metabolic Pathways and Strategies for Improvement

The primary metabolic routes for compounds derived from the tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate scaffold often involve CYP-mediated oxidation.

G Parent Parent Compound (hydroxypiperidinyl carbamate derivative) Metabolite1 Metabolite 1 (Piperidine Ring Oxidation) Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 Metabolite 2 (tert-Butyl Hydroxylation) Parent->Metabolite2 CYP-mediated Oxidation Metabolite3 Metabolite 3 (N-dealkylation) Parent->Metabolite3 CYP-mediated PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite2->PhaseII

Figure 2: Representative Metabolic Pathways.

Strategies to Enhance Metabolic Stability:

  • Blocking Sites of Metabolism: Introducing substituents, such as fluorine or deuterium, at metabolically labile positions can significantly reduce the rate of metabolism.

  • Bioisosteric Replacement: Replacing metabolically susceptible moieties with more stable groups can be a highly effective strategy. For example, replacing the tert-butyl group with a trifluoromethylcyclopropyl group has been shown to increase metabolic stability. The carbamate linker itself can also be replaced with more stable bioisosteres like amides or reversed amides.[10]

  • Scaffold Hopping: In cases where the core scaffold is inherently unstable, exploring alternative scaffolds that maintain the desired pharmacophoric features while possessing improved metabolic properties is a viable approach. The use of spirocyclic or bridged ring systems can enhance rigidity and shield metabolic soft spots.[8]

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. The tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate scaffold, while synthetically useful, can present metabolic challenges. A systematic approach utilizing in vitro tools such as liver microsomal and hepatocyte stability assays is essential to identify and quantify these liabilities early in the discovery process.

The comparative data presented in this guide underscores the importance of rational drug design in mitigating metabolic instability. By employing strategies such as blocking sites of metabolism, bioisosteric replacement, and scaffold hopping, medicinal chemists can significantly improve the pharmacokinetic profiles of lead compounds, ultimately increasing their probability of success in clinical development.

References

  • Di, L., & Kerns, E. H. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1075–1077. [Link]

  • Ghafourian, T., Zand, M., Hamishehkar, H., & Farsaei, S. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Letters in Drug Design & Discovery, 21(1), 1-15. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 58395893, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 59(19), 8912-8968. [Link]

  • Zand, M., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Letters in Drug Design & Discovery. [Link]

  • Hernández-Pino, M., et al. (2023). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 28(14), 5437. [Link]

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. [Link]

  • Kakehashi, H., et al. (2021). Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. Forensic Toxicology, 39(2), 405-419. [Link]

  • National Center for Biotechnology Information (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. PubChem Patent Summary for US-8119648-B2. [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. ACS Omega. [Link]

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • Matiichuk, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(5), 747. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Google Patents. (n.d.).
  • Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & medicinal chemistry letters, 19(21), 5999–6003. [Link]

  • Sánchez-Tillo, E., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 29(1), 246. [Link]

  • Asif, M. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

  • National Center for Biotechnology Information (n.d.). Pharmaceutical composition, methods for treating and uses thereof. PubChem Patent Summary for US-10258637-B2. [Link]

  • Wang, J., et al. (2024). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistryOpen. [Link]

  • Matiichuk, V., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. RSC Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Evotec. (n.d.). Hepatocyte Stability. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Hydroxypiperidine Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of hydroxypiperidine carbamates is a critical step in ensuring the quality, safety, and efficacy of novel therapeutics. These heterocyclic moieties are prevalent scaffolds in a wide array of pharmacologically active compounds, making their unambiguous structural elucidation and purity assessment paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for the comprehensive characterization of hydroxypiperidine carbamates, with a particular focus on N-Boc-4-hydroxypiperidine as a representative example. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate analytical strategy for your research needs.

Introduction: The Significance of Robust Characterization

Hydroxypiperidine carbamates, such as N-Boc-hydroxypiperidine, are versatile intermediates in the synthesis of numerous pharmaceutical agents. The presence of a chiral center at the hydroxyl-bearing carbon and the conformational flexibility of the piperidine ring necessitate a multi-faceted analytical approach. Incomplete characterization can lead to overlooking critical impurities, incorrect stereochemical assignments, or a misunderstanding of the solid-state properties, all of which can have profound implications for drug development. This guide will explore the synergistic use of spectroscopic and chromatographic techniques to provide a holistic understanding of these molecules.

Core Analytical Techniques: A Comparative Overview

A suite of analytical techniques is essential for the full characterization of hydroxypiperidine carbamates. Each method provides unique and complementary information, as summarized below.

Technique Primary Application Information Provided Strengths Limitations
NMR Spectroscopy Structural Elucidation & ConfirmationChemical shifts (δ), coupling constants (J), rotameric formsUnambiguous structural information, definitive identificationLower sensitivity for trace impurities, complex spectra for rotamers
Mass Spectrometry Molecular Weight Determination & Fragmentation AnalysisMolecular ion peak (m/z), fragmentation patternsHigh sensitivity, confirmation of molecular formulaIndirect structural information, potential for in-source fragmentation
HPLC Purity Assessment & Enantiomeric SeparationRetention time, peak area (%), enantiomeric excess (ee%)High sensitivity for impurity detection, quantitative analysisIndirect structural information, requires reference standards
FTIR/Raman Spectroscopy Functional Group IdentificationVibrational frequencies of chemical bondsRapid and non-destructive, confirms presence of key functional groupsLimited structural detail, can be insensitive to subtle structural changes
X-ray Crystallography Solid-State Structure DeterminationAbsolute configuration, bond lengths and angles, crystal packingDefinitive 3D structure of the solid stateRequires a suitable single crystal, not applicable to amorphous solids or liquids

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of hydroxypiperidine carbamates in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Causality in Experimental Choices:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for N-Boc-hydroxypiperidines due to its good solubilizing properties and relatively simple residual solvent peak. However, for more polar analogs, dimethyl sulfoxide-d₆ (DMSO-d₆) may be necessary.

  • 1D vs. 2D NMR: While 1D (¹H and ¹³C) spectra provide fundamental information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning all proton and carbon signals, especially in complex derivatives.

Expected ¹H and ¹³C NMR Data for N-Boc-4-hydroxypiperidine:
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C(CH₃)₃1.45 (s, 9H)28.4
-C(CH₃)₃-79.5
CH₂ (axial, C2/C6)~3.0-3.2 (m, 2H)~40-42
CH₂ (equatorial, C2/C6)~3.8-4.0 (m, 2H)~40-42
CH₂ (C3/C5)~1.5-1.9 (m, 4H)~34-36
CH-OH (C4)~3.7-3.9 (m, 1H)~67-69
OHVariable (broad s, 1H)-
C=O (carbamate)-154.9

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The presence of rotamers due to restricted rotation around the carbamate C-N bond can lead to peak broadening or the appearance of multiple sets of signals in the NMR spectrum, providing insight into the dynamic nature of the molecule in solution.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of hydroxypiperidine carbamates and for gaining structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺.

Causality in Experimental Choices:
  • Ionization Mode: Positive ion mode ESI is generally preferred for these compounds as the nitrogen atom in the piperidine ring is readily protonated.

  • Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) experiments involving CID are essential for generating characteristic fragment ions that aid in structural confirmation.

Characteristic Mass Spectral Fragmentation of N-Boc-hydroxypiperidines:

Under ESI-CID conditions, N-Boc protected piperidines often exhibit characteristic losses related to the Boc group.[1] The primary fragmentation pathways include the loss of isobutylene (C₄H₈) and the subsequent loss of carbon dioxide (CO₂).[1]

G M [M+H]⁺ M_minus_C4H8 [M+H - C₄H₈]⁺ M->M_minus_C4H8 - C₄H₈ M_minus_C5H8O2 [M+H - C₅H₈O₂]⁺ M_minus_C4H8->M_minus_C5H8O2 - CO₂

Caption: Common fragmentation pathway for N-Boc-hydroxypiperidines in ESI-MS/MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Analysis

HPLC is a cornerstone technique for assessing the purity of hydroxypiperidine carbamates and for separating enantiomers.[2] Both reversed-phase and chiral stationary phases are employed depending on the analytical goal.

Causality in Experimental Choices:
  • Reversed-Phase HPLC for Purity: A C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure good peak shape. UV detection is suitable if the molecule possesses a chromophore; otherwise, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is necessary.[3]

  • Chiral HPLC for Enantiomeric Separation: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds. The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol.[4]

Typical HPLC Performance Data:
Parameter Reversed-Phase HPLC (Purity) Chiral HPLC (Enantiomeric Separation)
Stationary Phase C18Chiralpak® IC-3 or similar[4]
Mobile Phase Acetonitrile/Water with 0.1% TFAHexane/Ethanol
Detection UV (if applicable) or CAD/ELSDUV
Typical Purity Assessment >99% (area %)-
Typical Enantiomeric Excess ->99% ee

Vibrational Spectroscopy (FTIR and Raman): A Quick Check for Functional Groups

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are rapid, non-destructive techniques that provide information about the vibrational modes of functional groups within the molecule. They are excellent for confirming the presence of key structural features.

Causality in Experimental Choices:
  • FTIR vs. Raman: FTIR is generally more sensitive to polar functional groups like C=O and O-H, making it well-suited for identifying the carbamate and hydroxyl groups.[5] Raman spectroscopy is more sensitive to non-polar bonds and can be advantageous for analyzing aqueous samples.[6]

Characteristic Vibrational Frequencies:
Functional Group FTIR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)~3200-3600 (broad)Weak
N-H stretch (carbamate)~3200-3400Weak
C-H stretch (aliphatic)~2850-3000~2850-3000
C=O stretch (carbamate)~1680-1720~1680-1720
C-N stretch (carbamate)~1250-1350~1250-1350
C-O stretch (hydroxyl)~1000-1200Weak

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline hydroxypiperidine carbamates, single-crystal X-ray diffraction provides the absolute three-dimensional structure, including stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state.[7] This information is invaluable for understanding the compound's physical properties and for structure-based drug design.

Causality in Experimental Choices:
  • Crystal Growth: The primary challenge is growing a single crystal of sufficient size and quality. This often involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Experimental Protocols

General Sample Preparation for NMR, MS, and HPLC
  • Accurately weigh approximately 5-10 mg of the hydroxypiperidine carbamate sample.

  • For NMR, dissolve the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For MS and HPLC, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) and dilute as necessary.

  • Filter the solutions for HPLC analysis through a 0.22 µm syringe filter to remove any particulate matter.

Workflow for Comprehensive Characterization

G cluster_0 Initial Characterization cluster_1 Purity and Isomer Analysis cluster_2 Functional Group & Solid-State Confirmation NMR NMR (¹H, ¹³C, 2D) HPLC_purity Reversed-Phase HPLC NMR->HPLC_purity Informed by Structure MS Mass Spectrometry (ESI-MS) MS->HPLC_purity HPLC_chiral Chiral HPLC HPLC_purity->HPLC_chiral If Chiral FTIR_Raman FTIR/Raman Spectroscopy XRD X-ray Crystallography Sample Hydroxypiperidine Carbamate Sample Sample->NMR Structural Confirmation Sample->MS Molecular Weight Sample->FTIR_Raman Functional Group ID Sample->XRD If Crystalline

Caption: A logical workflow for the comprehensive characterization of hydroxypiperidine carbamates.

Conclusion: An Integrated Approach for Unambiguous Characterization

The robust characterization of hydroxypiperidine carbamates is a non-negotiable aspect of modern drug discovery and development. No single analytical technique can provide a complete picture of these important molecules. Instead, a synergistic and orthogonal approach, integrating the structural detail of NMR, the molecular weight confirmation of mass spectrometry, the quantitative power of HPLC, the functional group information from vibrational spectroscopy, and the solid-state insights from X-ray crystallography, is essential. By understanding the principles, strengths, and limitations of each technique, researchers can design and execute a comprehensive analytical strategy that ensures the quality and integrity of their hydroxypiperidine carbamate compounds, ultimately accelerating the path to new and effective medicines.

References

  • Barrow, J. C., Stauffer, S. R., Rittle, K. E., Ngo, P. L., Yang, Z., Selnick, H. G., Graham, S. L., Munshi, S., McGaughey, G. B., Holloway, M. K., Simon, A. J., Price, E. A., Sankaranarayanan, S., Colussi, D., Tugusheva, K., Lai, M. T., Espeseth, A. S., Xu, M., Huang, Q., … Vacca, J. P. (2008). Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase. Journal of Medicinal Chemistry, 51(20), 6259–6262. [Link]

  • Rohman, A., Windarsih, A., Lukitaningsih, E., Rafi, M., Betaniae, K., & Fadzillah, N. A. (2020). The use of FTIR and Raman spectroscopy in combination with chemometrics for analysis of biomolecules in biomedical fluids: A review. Biomedical Spectroscopy and Imaging, 9(1-2), 1-18.
  • Park, J. H., Lee, J. Y., Kim, J. H., Lee, K. R., & Lee, K. T. (2005). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • Reddy, B. S., Reddy, G. S., & Reddy, K. V. (2015). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved January 26, 2026, from [Link]

  • Scientific & Academic Publishing. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Universal Journal of Chemistry, 12(1), 1-6.
  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
  • Heer, J., & Muccioli, G. G. (2016). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • Zhang, Q., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 735.
  • Sadek, O., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Journal of Forensic Sciences.
  • S.A.P. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 441-447.
  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(23), 7793.
  • PatSnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved January 26, 2026, from [Link]

  • Bartleby. (2020). Answered: Mass spectral analysis of 1-(tert-butyl)piperidine results in several fragmentation pathways. Draw the radical cation intermediate and the fragment ion giving…. Retrieved January 26, 2026, from [Link]

  • Chegg. (2015). Solved Mass spectral analysis of 1-(tert-butyl)piperidine. Retrieved January 26, 2026, from [Link]

  • Archimer. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved January 26, 2026, from [Link]

  • PubMed. (2017). Density Functional Theory Calculation and Raman Spectroscopy Studies of Carbamate Pesticides. Retrieved January 26, 2026, from [Link]

  • NIH. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved January 26, 2026, from [Link]

  • Chemsrc. (n.d.). N-BOC-4-Hydroxypiperidine. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Plots from the single-crystal X-ray high-pressure diffraction study... Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Crystals, 12(1), 93.
  • ResearchGate. (n.d.). Molecular structure, FT-IR and FT raman spectroscopic characterization of 2-aminobenzonitrile using DFT methods. Retrieved January 26, 2026, from [Link]

  • PubMed. (2006). Development and validation of HPLC methods for the determination of potential extractables from elastomeric stoppers in the presence of a complex surfactant vehicle used in the preparation of parenteral drug products. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 659-667.

Sources

Safety Operating Guide

Navigating the Disposal of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate (CAS No. 193313-63-4), a key building block in the synthesis of complex molecules. By understanding the chemical nature of this compound and adhering to established best practices, laboratories can ensure a safe working environment and minimize their environmental impact.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. Based on the known properties of its structural components, tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate should be handled with care.

Structural Breakdown and Inferred Hazards:

ComponentPotential Hazards
Piperidine Ring The parent compound, piperidine, is a flammable liquid and a strong organic base.[1] It can cause skin burns and is toxic if inhaled or absorbed through the skin.[1] While the N-Boc protection in our compound mitigates some of the reactivity, the underlying piperidine structure necessitates caution.
tert-Butoxycarbonyl (Boc) Group Generally considered to be of low toxicity. However, upon decomposition (e.g., through strong acid or heat), it can release flammable isobutylene gas.
Hydroxyl and Carbamate Groups These functional groups may contribute to the compound's potential for irritation upon contact with skin or eyes.[2]

Given these characteristics, this compound should be treated as a potentially hazardous chemical waste. It is crucial to avoid generating dust and to prevent its release into the environment.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[1]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Solvent-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3] All handling of the solid compound should ideally be performed in a certified chemical fume hood to ensure adequate ventilation.[1]

Step-by-Step Disposal Protocol

The proper disposal of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid waste, including residual amounts of the compound and any contaminated items such as weigh boats or filter paper, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Sharps: Any sharps, such as needles or razor blades, that have come into contact with the compound must be disposed of in a designated sharps container.

Step 2: Waste Container Labeling

Proper labeling of hazardous waste containers is a critical regulatory requirement.[4] The label must include:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate"

  • The CAS Number: "193313-63-4"

  • An indication of the hazards (e.g., "Irritant," "Handle with Care")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name of the principal investigator or laboratory group

Step 3: Storage of Hazardous Waste

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be at or near the point of generation and under the control of the laboratory personnel.[4] The SAA must be clearly marked, and all containers must be kept closed except when adding waste.

Step 4: Arranging for Waste Pickup

Once the waste container is full or has been in accumulation for the maximum allowable time (typically 12 months for academic labs), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[5] These professionals are trained in the safe transport and final disposal of chemical waste in accordance with all local, state, and federal regulations.[6]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[2] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following flowchart outlines the key decision points and actions.

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Final Disposal A Identify Waste: tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate B Assess Hazards: (Irritant, Handle with Care) A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Segregate Waste: Solid, Liquid, Sharps C->D E Label Waste Container: Name, CAS, Hazards, Date D->E F Store in Designated SAA E->F G Container Full or Time Limit Reached? F->G H Arrange for EHS Pickup G->H Yes I Proper Disposal by Licensed Contractor H->I

Caption: Disposal workflow for tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • U.S. Environmental Protection Agency. (2023, November 28). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Carl ROTH. (2023, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, September). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Oreate AI. (2024, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.